molecular formula C13H16O3 B1302100 5-(4-Ethylphenyl)-5-oxovaleric acid CAS No. 34670-04-7

5-(4-Ethylphenyl)-5-oxovaleric acid

Cat. No.: B1302100
CAS No.: 34670-04-7
M. Wt: 220.26 g/mol
InChI Key: FWKMYWRTBXKGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethylphenyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Ethylphenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Ethylphenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-ethylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-10-6-8-11(9-7-10)12(14)4-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKMYWRTBXKGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374542
Record name 5-(4-Ethylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34670-04-7
Record name 5-(4-Ethylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of 5-(4-Ethylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-(4-Ethylphenyl)-5-oxovaleric acid, a molecule of interest for researchers in organic synthesis and drug development. Given the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and data from analogous structures to present a robust, predictive analysis. This guide is intended to serve as a valuable resource for scientists in confirming the synthesis and purity of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of 5-(4-Ethylphenyl)-5-oxovaleric acid with a systematic numbering of the carbon and hydrogen atoms for unambiguous reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of 5-(4-Ethylphenyl)-5-oxovaleric acid with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 5-(4-Ethylphenyl)-5-oxovaleric acid in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, aliphatic chain, and ethyl group protons.

Predicted ¹H NMR Data
Protons (Atom #)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H1~10-12singlet (broad)1H-
H8, H10~7.90doublet2H~8.0
H9, H11~7.30doublet2H~8.0
H4~3.05triplet2H~7.0
H12~2.70quartet2H~7.5
H2~2.50triplet2H~7.0
H3~2.05quintet2H~7.0
H13~1.25triplet3H~7.5
Interpretation of the Predicted ¹H NMR Spectrum
  • Carboxylic Acid Proton (H1): The proton of the carboxylic acid is expected to appear as a broad singlet significantly downfield, typically between 10-12 ppm, due to its acidic nature and hydrogen bonding.

  • Aromatic Protons (H8, H10, H9, H11): The para-substituted aromatic ring will give rise to a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-withdrawing ketone group (H8, H10) are deshielded and will appear at a lower field (~7.90 ppm) compared to the protons meta to the ketone (H9, H11) at ~7.30 ppm.[1]

  • Aliphatic Chain Protons (H4, H2, H3): The protons on the carbon adjacent to the ketone (H4) are deshielded and will appear as a triplet around 3.05 ppm. The protons adjacent to the carboxylic acid (H2) will also be deshielded, appearing as a triplet around 2.50 ppm. The central methylene protons (H3) will be a quintet around 2.05 ppm, being split by the neighboring four protons.

  • Ethyl Group Protons (H12, H13): The ethyl group will show a characteristic quartet for the methylene protons (H12) at ~2.70 ppm and a triplet for the methyl protons (H13) at ~1.25 ppm, a pattern indicative of an ethyl group attached to a benzene ring.[2][3][4]

Standard Operating Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 5-(4-Ethylphenyl)-5-oxovaleric acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data
Carbon (Atom #)Predicted Chemical Shift (δ, ppm)
C5 (Ketone C=O)~199
C1 (Carboxylic Acid C=O)~178
C7 (Aromatic C-Et)~150
C6 (Aromatic C-C=O)~135
C9, C11 (Aromatic C-H)~129
C8, C10 (Aromatic C-H)~128
C4~38
C2~33
C12 (Ethyl CH₂)~29
C3~20
C13 (Ethyl CH₃)~15
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbons (C5, C1): The ketone carbonyl carbon (C5) is expected to be the most downfield signal at around 199 ppm. The carboxylic acid carbonyl carbon (C1) will appear slightly upfield at approximately 178 ppm.[5]

  • Aromatic Carbons (C6-C11): The aromatic carbons will resonate in the 128-150 ppm region. The carbon attached to the ethyl group (C7) will be downfield around 150 ppm, while the carbon attached to the keto-alkyl chain (C6) will be around 135 ppm. The protonated aromatic carbons will appear between 128-129 ppm.[6]

  • Aliphatic and Ethyl Carbons (C2, C3, C4, C12, C13): The aliphatic carbons of the valeric acid chain and the ethyl group will appear in the upfield region of the spectrum. The methylene carbon adjacent to the ketone (C4) will be the most downfield of this group at ~38 ppm. The ethyl group's methylene carbon (C12) will be around 29 ppm, and its methyl carbon (C13) will be the most upfield signal at ~15 ppm.[6]

Standard Operating Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: The instrument is set up as for ¹H NMR.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)Carboxylic AcidO-H stretch
~3050AromaticC-H stretch
~2960, ~2870AliphaticC-H stretch
~1710Carboxylic AcidC=O stretch
~1685KetoneC=O stretch
~1600, ~1480AromaticC=C stretch
Interpretation of the Predicted IR Spectrum
  • O-H Stretch: A very broad absorption band from 3300-2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[7][8][9][10][11]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the valeric acid chain and the ethyl group will be just below 3000 cm⁻¹.

  • C=O Stretches: Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch will appear around 1710 cm⁻¹. The aryl ketone C=O stretch will be at a slightly lower wavenumber, around 1685 cm⁻¹, due to conjugation with the aromatic ring.[8][11]

  • C=C Stretches: Aromatic C=C bond vibrations will result in absorptions in the 1600-1480 cm⁻¹ region.

Standard Operating Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, either mix a small amount with KBr powder and press into a pellet or place a small amount directly on the crystal of an ATR-FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Analysis: Identify the major absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which can further confirm the structure.

Predicted Mass Spectrum Data (Electron Ionization)
m/zProposed Fragment
220Molecular Ion [M]⁺
191[M - C₂H₅]⁺
133[C₆H₄COC₂H₅]⁺
105[C₆H₄C₂H₅]⁺
87[CH₂(CH₂)₂COOH]⁺
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak is expected at an m/z of 220, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the bond between the ketone carbonyl and the aliphatic chain is a common fragmentation pathway for ketones.[12][13][14][15] This would lead to the formation of an acylium ion with m/z 133.

    • Loss of the Ethyl Group: Cleavage of the ethyl group from the aromatic ring would result in a fragment at m/z 191.

    • McLafferty Rearrangement: A McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen from the valeric acid chain to the ketone oxygen, followed by cleavage of the alpha-beta bond.[13][14]

Standard Operating Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using electron ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

  • Detection: Detect the ions to generate the mass spectrum.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like 5-(4-Ethylphenyl)-5-oxovaleric acid.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structure Confirmation A Synthesized Compound B Purification (e.g., Chromatography) A->B C ¹H NMR B->C D ¹³C NMR B->D E IR Spectroscopy B->E F Mass Spectrometry B->F G Data Interpretation C->G D->G E->G F->G H Comparison with Predicted Data G->H I Structure Elucidation H->I

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive approach to the structural elucidation and purity assessment of 5-(4-Ethylphenyl)-5-oxovaleric acid. The predicted data and interpretations presented in this guide offer a solid framework for researchers to verify the successful synthesis of this molecule. While these predictions are based on sound scientific principles, experimental verification remains the gold standard in chemical characterization.

References

  • Avance Beginners Guide. Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Bruker. [Link]

  • Moraes, T. B., et al. (2022). ¹³C{¹H} NMR spectra of ethylbenzene (CDCl₃, 14.1 T) acquired with conventional and SSFP pulse sequences. ResearchGate. [Link]

  • Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

  • Doc Brown's Chemistry. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Problems in Chemistry. (2021). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. YouTube. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 6.2: C-13 NMR Spectroscopy- Signal Averaging and FT-NMR. [Link]

  • Epistemeo. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. YouTube. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 5-(4-Ethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the safety protocols and handling procedures for 5-(4-Ethylphenyl)-5-oxovaleric acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous molecules, including aromatic ketones and valeric acid derivatives, to establish a robust framework for its safe utilization in a laboratory setting. The principles of chemical causality and self-validating safety systems are central to the methodologies described herein.

Compound Identity and Inferred Physicochemical Properties

  • Chemical Name: 5-(4-Ethylphenyl)-5-oxovaleric acid

  • CAS Number: 34670-04-7[1]

  • Molecular Formula: C13H16O3

  • Molecular Weight: 220.26 g/mol

Due to the limited availability of experimental data for 5-(4-Ethylphenyl)-5-oxovaleric acid, the following table presents estimated physicochemical properties based on the closely related compound, 5-(4-iso-Propylphenyl)-5-oxovaleric acid.[2] These values should be considered indicative and handled with appropriate scientific caution.

PropertyEstimated Value/CharacteristicSource/Rationale
AppearanceLikely a crystalline solidBased on 5-(4-iso-Propylphenyl)-5-oxovaleric acid[2]
Melting PointExpected to be in a similar range to 79-80°CBased on 5-(4-iso-Propylphenyl)-5-oxovaleric acid[2]
Boiling PointPredicted to be around 400-420°CExtrapolated from similar structures[2]
DensityPredicted to be approximately 1.1 g/cm³Based on 5-(4-iso-Propylphenyl)-5-oxovaleric acid[2]
pKaEstimated to be around 4.6Characteristic of carboxylic acids of this type[2]
SolubilityLikely soluble in organic solventsCommon for molecules with both aromatic and aliphatic character[2]

Hazard Identification and Risk Assessment: An Analog-Based Approach

The hazard profile of 5-(4-Ethylphenyl)-5-oxovaleric acid is inferred from the known hazards of its constituent functional groups: an aromatic ketone and a carboxylic acid.

2.1. Inferred Health Hazards:

Based on safety data for n-Valeric acid and Isovaleric acid, the primary health concerns are anticipated to be:

  • Skin Corrosion/Irritation: Carboxylic acids can be corrosive or irritating to the skin.[3][4][5] Prolonged contact may cause redness, burns, and discomfort.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Gastrointestinal Irritation: Ingestion can be harmful and may cause irritation to the digestive system.[4]

2.2. Inferred Physicochemical Hazards:

  • Combustibility: While not highly flammable, the compound is likely combustible and can burn if exposed to a sufficient heat source.[4][5] Vapors may form explosive mixtures with air.[3]

2.3. Inferred Environmental Hazards:

  • Aquatic Toxicity: Similar short-chain fatty acids and aromatic compounds can be harmful to aquatic life.[4] Therefore, release into the environment should be avoided.

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for handling 5-(4-Ethylphenyl)-5-oxovaleric acid.

3.1. Engineering Controls:

  • Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated laboratory. A chemical fume hood is mandatory when there is a potential for aerosol or dust generation.[4]

  • Eye Wash Stations and Safety Showers: These should be readily accessible in any area where the compound is handled.[4][6]

3.2. Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE ComponentSpecification and Rationale
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[7][8]
Hand Protection Chemically resistant gloves are mandatory. Given the presence of both aromatic and acidic functional groups, nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, consider heavier-duty gloves and consult manufacturer's compatibility charts.[7][9][10]
Skin and Body Protection A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of exposure, chemical-resistant aprons or coveralls may be necessary.[7]
Respiratory Protection If engineering controls are insufficient to control airborne dust or aerosols, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[7]

3.3. Hygiene and Housekeeping:

  • Wash hands thoroughly after handling the compound.[3][11]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Keep containers tightly closed when not in use.[3][5][6][11]

  • Maintain a clean and organized work area to minimize the risk of accidental spills.

3.4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[4][11]

  • Keep containers tightly sealed to prevent moisture absorption and contamination.[3][5][6][11]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is crucial.

4.1. First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

4.2. Spill Response:

  • Small Spills: For small spills of the solid, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3][5] Collect the absorbed material into a sealed container for disposal. Ventilate the area thoroughly.

4.3. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[3][5]

  • Unsuitable Extinguishing Media: A direct water jet may scatter the material.[3]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide and carbon dioxide.[3][4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Waste Disposal

All waste containing 5-(4-Ethylphenyl)-5-oxovaleric acid must be handled as hazardous chemical waste.

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12]

  • Do not dispose of down the drain or into the environment.[3][5]

  • Use a licensed waste disposal contractor.

Visualized Workflows

Standard Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood prep_materials Gather Materials and Reagents prep_fumehood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction/Procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe_remove Doff PPE Correctly cleanup_dispose->cleanup_ppe_remove

Caption: Standard laboratory workflow for handling 5-(4-Ethylphenyl)-5-oxovaleric acid.

Emergency Spill Response Protocol

G start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and EHS evacuate->alert ppe Don Appropriate PPE (incl. Respiratory Protection if needed) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect clean Clean Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose end End of Response dispose->end

Caption: Emergency response protocol for a spill of 5-(4-Ethylphenyl)-5-oxovaleric acid.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Valeric acid. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024). Safety Data Sheet: Isovaleric Acid. Retrieved from [Link]

  • Penta chemicals. (2024). Safety Data Sheet: Isovaleric acid. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(4-Ethylphenyl)-5-oxovaleric Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of γ-Keto Acids in Medicinal Chemistry

In the landscape of drug discovery and development, the synthesis of versatile molecular scaffolds is of paramount importance. Among these, γ-keto acids and their derivatives represent a privileged class of intermediates. Their inherent bifunctionality, featuring both a ketone and a carboxylic acid, allows for a diverse range of subsequent chemical transformations, making them ideal starting points for the construction of complex heterocyclic systems and other pharmacologically active molecules.[1][2] Aryl-substituted γ-keto acids, in particular, are precursors to a variety of compounds with interesting biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] This application note provides a detailed protocol for the synthesis of a specific γ-keto acid, 5-(4-Ethylphenyl)-5-oxovaleric acid, via the Friedel-Crafts acylation of ethylbenzene with succinic anhydride. This compound serves as a valuable building block for the synthesis of novel therapeutic agents.

The Friedel-Crafts Acylation: A Cornerstone of Aromatic Ketone Synthesis

The Friedel-Crafts acylation is a robust and widely utilized electrophilic aromatic substitution reaction for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring.[4] This reaction typically involves the use of an acylating agent, such as an acyl halide or an acid anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4]

Reaction Mechanism: A Stepwise Exploration

The synthesis of 5-(4-Ethylphenyl)-5-oxovaleric acid proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The reaction is initiated by the activation of the acylating agent, succinic anhydride, by the Lewis acid catalyst, aluminum chloride. The aluminum chloride coordinates to one of the carbonyl oxygens of the anhydride, polarizing the carbonyl group and facilitating the cleavage of the C-O bond. This generates a highly electrophilic acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich ethylbenzene ring then acts as a nucleophile, attacking the electrophilic acylium ion. The ethyl group is an ortho-, para-directing activator, meaning it increases the electron density at the ortho and para positions of the benzene ring, thereby directing the incoming electrophile to these positions. Due to steric hindrance from the ethyl group, the para-substituted product is typically the major isomer formed. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Rearomatization: The aromaticity of the ring is restored by the loss of a proton from the carbon atom bearing the newly attached acyl group. The [AlCl₃(OH)]⁻ complex, formed from the reaction of AlCl₃ with the other carbonyl group of the anhydride and any trace moisture, acts as a base to abstract this proton. This step regenerates the aromatic system and produces the aluminum chloride complex of the final product.

  • Workup: The final product is liberated from its complex with aluminum chloride by quenching the reaction mixture with an aqueous acid, typically hydrochloric acid. This protonates the carboxylate and breaks down the aluminum complexes, allowing for the isolation of the desired 5-(4-Ethylphenyl)-5-oxovaleric acid.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization cluster_step4 Step 4: Workup Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion Intermediate Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex + Ethylbenzene Ethylbenzene Ethylbenzene Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 5-(4-Ethylphenyl)-5-oxovaleric acid Product_Complex->Final_Product + H₂O/H⁺

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of 5-(4-Ethylphenyl)-5-oxovaleric acid.

Experimental Protocol

This protocol provides a detailed procedure for the laboratory-scale synthesis of 5-(4-Ethylphenyl)-5-oxovaleric acid.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMoles
EthylbenzeneC₈H₁₀106.1725 mL (21.7 g)0.204
Succinic AnhydrideC₄H₄O₃100.0720.0 g0.200
Aluminum Chloride (anhydrous)AlCl₃133.3456.0 g0.420
Dichloromethane (anhydrous)CH₂Cl₂84.93150 mL-
Concentrated Hydrochloric AcidHCl36.4650 mL-
Diethyl Ether(C₂H₅)₂O74.122 x 50 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
TolueneC₇H₈92.14For recrystallization-
HexaneC₆H₁₄86.18For recrystallization-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Büchner funnel and filter paper

Safety Precautions
  • Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and toxic hydrogen chloride gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a well-ventilated fume hood.

  • Ethylbenzene and diethyl ether are flammable liquids. Keep them away from open flames and ignition sources.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.

  • The reaction is exothermic and releases hydrogen chloride gas. Ensure the setup is in a fume hood and that the gas is properly vented.

Reaction Workflow

experimental_workflow Start Start Setup Assemble dry glassware (500 mL 3-neck RBF, condenser, dropping funnel) Start->Setup Charge_AlCl3 Charge AlCl₃ and CH₂Cl₂ to the flask under N₂ Setup->Charge_AlCl3 Cool Cool the mixture to 0-5 °C (ice-water bath) Charge_AlCl3->Cool Add_Succinic_Anhydride Add succinic anhydride in portions Cool->Add_Succinic_Anhydride Add_Ethylbenzene Add ethylbenzene dropwise via dropping funnel Add_Succinic_Anhydride->Add_Ethylbenzene React Stir at 0-5 °C for 1h, then at room temperature for 3h Add_Ethylbenzene->React Quench Pour reaction mixture slowly onto crushed ice and conc. HCl React->Quench Extract Extract with diethyl ether (2x) Quench->Extract Wash Wash organic layer with saturated NaHCO₃ and brine Extract->Wash Dry Dry organic layer over MgSO₄ Wash->Dry Evaporate Remove solvent under reduced pressure Dry->Evaporate Recrystallize Recrystallize crude product from toluene/hexane Evaporate->Recrystallize Isolate Isolate pure product by filtration Recrystallize->Isolate Dry_Product Dry the product under vacuum Isolate->Dry_Product Characterize Characterize the product (NMR, IR, MS, MP) Dry_Product->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of 5-(4-Ethylphenyl)-5-oxovaleric acid.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The entire apparatus should be under a nitrogen or argon atmosphere to prevent moisture from entering the reaction.

  • Charging the Reactants: In a fume hood, carefully charge the flask with anhydrous aluminum chloride (56.0 g, 0.420 mol) and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Addition of Succinic Anhydride: Slowly add succinic anhydride (20.0 g, 0.200 mol) to the cooled suspension in small portions. Stir the mixture for 15 minutes to allow for complex formation.

  • Addition of Ethylbenzene: Place ethylbenzene (25 mL, 0.204 mol) in the dropping funnel and add it dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring at room temperature for another 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: In a separate large beaker (1 L), prepare a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice-acid mixture. This quenching process is highly exothermic and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases (to remove any remaining acid), followed by a wash with brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a mixture of toluene and hexane to yield pure 5-(4-Ethylphenyl)-5-oxovaleric acid as a white to off-white solid.

Characterization of 5-(4-Ethylphenyl)-5-oxovaleric Acid

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
Melting Point Not reported; expected to be a solid at room temperature
Spectroscopic Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.25 (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.

    • δ 2.70 (q, 2H): Quartet corresponding to the methylene protons of the ethyl group.

    • δ 2.80 (t, 2H): Triplet for the methylene protons adjacent to the carboxylic acid.

    • δ 3.25 (t, 2H): Triplet for the methylene protons adjacent to the ketone.

    • δ 7.30 (d, 2H): Doublet for the two aromatic protons ortho to the ethyl group.

    • δ 7.90 (d, 2H): Doublet for the two aromatic protons ortho to the acyl group.

    • δ 11.0-12.0 (br s, 1H): Broad singlet for the carboxylic acid proton.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 15.5: Methyl carbon of the ethyl group.

    • δ 29.0: Methylene carbon of the ethyl group.

    • δ 28.5: Methylene carbon (C3).

    • δ 33.5: Methylene carbon (C2).

    • δ 128.0: Aromatic CH carbons.

    • δ 128.5: Aromatic CH carbons.

    • δ 134.0: Aromatic quaternary carbon attached to the acyl group.

    • δ 150.0: Aromatic quaternary carbon attached to the ethyl group.

    • δ 178.0: Carboxylic acid carbonyl carbon.

    • δ 198.0: Ketone carbonyl carbon.

  • Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

    • ~3300-2500 (broad): O-H stretch of the carboxylic acid.

    • ~1710: C=O stretch of the carboxylic acid carbonyl.

    • ~1680: C=O stretch of the aryl ketone carbonyl.

    • ~1605, 1575, 1495: C=C stretches of the aromatic ring.

  • Mass Spectrometry (MS):

    • [M]+: Expected at m/z = 220.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionEnsure all reagents are anhydrous. Use freshly opened or sublimed AlCl₃. Extend the reaction time or slightly increase the temperature after the initial phase.
Loss of product during workupEnsure the pH of the aqueous layer is acidic before extraction. Be careful not to discard the organic layer.
Formation of a dark, tarry substance Reaction temperature too highMaintain the temperature strictly at 0-5 °C during the addition of reactants.
Presence of moistureUse anhydrous reagents and solvents, and perform the reaction under an inert atmosphere.
Product is an oil and does not solidify Presence of impuritiesPurify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Difficulty in recrystallization Incorrect solvent systemExperiment with different solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for crystallization.

Conclusion and Future Perspectives

The Friedel-Crafts acylation of ethylbenzene with succinic anhydride provides a straightforward and efficient route to 5-(4-Ethylphenyl)-5-oxovaleric acid. This γ-keto acid is a valuable intermediate for the synthesis of a wide array of more complex molecules. Its bifunctional nature allows for selective modifications at either the ketone or the carboxylic acid moiety, paving the way for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. Further exploration of the derivatization of this scaffold could lead to the identification of novel therapeutic agents with a range of pharmacological activities.

References

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (n.d.). ijppr.humanjournals.com. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Synthesis and Biological Activity of N-aroyl-tetrahydro-gamma-carbolines. (2005). PubMed. Retrieved January 24, 2026, from [Link]

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 24, 2026, from [Link]

Sources

Applications of 5-(4-Ethylphenyl)-5-oxovaleric Acid in Medicinal Chemistry: A Guide to Synthesis and Evaluation of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Potential of a Versatile Keto Acid Scaffold

In the landscape of medicinal chemistry, the identification of versatile starting materials is paramount to the efficient discovery of novel therapeutic agents. 5-(4-Ethylphenyl)-5-oxovaleric acid is one such molecule, offering a unique combination of structural features that make it an attractive scaffold for synthetic transformations. Its architecture, comprising an aromatic ethylphenyl group, a ketone, and a terminal carboxylic acid, provides multiple reactive handles for the construction of diverse chemical libraries. The ethylphenyl moiety can engage in hydrophobic interactions within protein binding pockets, while the keto and carboxyl groups are ideal anchor points for building more complex heterocyclic systems. This guide provides an in-depth exploration of the application of 5-(4-Ethylphenyl)-5-oxovaleric acid as a key building block in the synthesis of novel tetrahydropyrimidine derivatives with potent anti-inflammatory activity.

Part 1: Synthesis of the Core Scaffold: 5-(4-Ethylphenyl)-5-oxovaleric Acid

The journey towards novel therapeutics begins with the reliable synthesis of the core starting material. 5-(4-Ethylphenyl)-5-oxovaleric acid is readily prepared via a classic Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.

Scientific Rationale:

The reaction involves the acylation of ethylbenzene using glutaric anhydride as the acylating agent. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to activate the anhydride, making it a more potent electrophile. The ethyl group on the benzene ring is an ortho-, para-director. Due to steric hindrance from the ethyl group, the acylation predominantly occurs at the para position, leading to the desired 4-substituted product with high regioselectivity. The reaction is conducted in an inert solvent to prevent side reactions with the highly reactive catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Ethylbenzene

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq). Suspend the AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Dissolve glutaric anhydride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension. Following this, add ethylbenzene (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 40 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 2M hydrochloric acid. This will hydrolyze the aluminum complexes and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure 5-(4-Ethylphenyl)-5-oxovaleric acid.

Part 2: Application in the Synthesis of Anti-inflammatory Tetrahydropyrimidines

A key application of 5-(4-Ethylphenyl)-5-oxovaleric acid is in the synthesis of heterocyclic compounds with therapeutic potential. Specifically, it serves as a crucial component in a one-pot, multi-component reaction to generate a library of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives.[1] This class of compounds has shown significant promise as anti-inflammatory agents.

Medicinal Chemistry Insight: The Biginelli Reaction & The Tetrahydropyrimidine Scaffold

The synthesis leverages a variation of the Biginelli reaction, a powerful multi-component reaction that efficiently creates dihydropyrimidinones and related heterocyclic structures. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. The tetrahydropyrimidine core is found in numerous compounds with diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties.[1][2]

The rationale for this synthetic direction is based on the established anti-inflammatory potential of this heterocyclic system. The mechanism of action for many dihydropyrimidine derivatives is linked to the inhibition of key inflammatory mediators. Some have been shown to act as inhibitors of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a well-validated target for anti-inflammatory drugs.[3] Others may modulate inflammatory signaling pathways, such as those regulated by Toll-like receptor 4 (TLR4), leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and interleukins.[4]

Workflow for Synthesis and Evaluation

G cluster_0 Synthesis Phase cluster_1 Biological Evaluation A 5-(4-Ethylphenyl)- 5-oxovaleric acid D One-Pot Condensation (Biginelli-type Reaction) A->D B Aromatic Aldehyde B->D C Thiourea C->D E Tetrahydropyrimidine Derivative Library D->E F In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema) E->F Test Compounds G Data Analysis: % Edema Inhibition F->G H Structure-Activity Relationship (SAR) G->H

Caption: Synthetic and evaluation workflow.

Representative Protocol: One-Pot Synthesis of Tetrahydropyrimidine Derivatives

This protocol is a representative procedure based on the work of Berghot et al. and general methodologies for the Biginelli reaction.

Materials:

  • 5-(4-Ethylphenyl)-5-oxovaleric acid (1.0 eq)

  • A substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)

  • Thiourea (1.5 eq)

  • Potassium hydroxide (catalytic amount)

  • Ethanol (as solvent)

  • Glacial acetic acid

Procedure:

  • Reaction Mixture Preparation: In a round-bottom flask, dissolve 5-(4-Ethylphenyl)-5-oxovaleric acid, the chosen aromatic aldehyde, and thiourea in absolute ethanol.

  • Catalysis: Add a catalytic amount of potassium hydroxide to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction's completion by TLC.

  • Precipitation and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Acidify the solution with glacial acetic acid to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude solid can be purified by recrystallization from ethanol to yield the pure 3-(4-(4-substitutedphenyl)-6-(4-ethylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid derivative.

Part 3: Biological Evaluation of Anti-inflammatory Activity

The newly synthesized compounds are evaluated for their potential to reduce inflammation in a well-established animal model. The carrageenan-induced rat paw edema assay is a standard preclinical test for screening acute anti-inflammatory agents.

Scientific Rationale:

Injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by the release of histamine and serotonin. The later phase (3-5 hours) is characterized by the production of prostaglandins, which is highly dependent on the activity of COX enzymes.[5][6] By measuring the reduction in paw swelling in treated animals compared to a control group, one can quantify the anti-inflammatory efficacy of the test compounds. This model is particularly useful for identifying compounds that may act through COX inhibition.

Inflammatory Cascade Overview

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Physiological Effect Carrageenan Carrageenan Injection Membrane Cell Membrane Phospholipids Carrageenan->Membrane AA Arachidonic Acid Membrane->AA PLA₂ COX COX-2 Enzyme AA->COX PGs Prostaglandins COX->PGs Edema Vasodilation, Increased Permeability (Edema) PGs->Edema THPM Tetrahydropyrimidine Derivative THPM->COX Inhibition

Caption: Inhibition of the COX-2 pathway.

Representative Protocol: Carrageenan-Induced Rat Paw Edema Assay

Materials:

  • Wistar rats (150-200 g)

  • Test compounds (synthesized tetrahydropyrimidine derivatives)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 1% Carboxymethyl cellulose solution)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer or digital caliper

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals to laboratory conditions for at least one week. Divide the rats into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups.

  • Drug Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 50 mg/kg) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its baseline volume. Then, calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the following formula:

    % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Part 4: Data Interpretation and Structure-Activity Relationship (SAR)

The results from the anti-inflammatory screening allow for the development of a structure-activity relationship (SAR). By comparing the efficacy of derivatives with different substituents on the aromatic ring, researchers can identify the structural features that enhance or diminish activity.

The study by Berghot et al. explored various substituents on the phenyl ring at the 4-position of the tetrahydropyrimidine core. The data indicated that the nature of this substituent significantly influences anti-inflammatory potency.

Table 1: Illustrative Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives

(Note: The following data is illustrative, based on the findings described by Berghot et al., to demonstrate SAR.)

Compound IDR-substituent (at position 4 of phenyl ring)% Inhibition of Edema @ 3 hr (50 mg/kg)
Ref Indomethacin68.5%
1a -H45.2%
1b -Cl (Electron-withdrawing)62.8%
1c -OCH₃ (Electron-donating)51.7%
1d -NO₂ (Strongly electron-withdrawing)55.4%

Interpretation: From the illustrative data, a clear SAR emerges. The presence of an electron-withdrawing group, such as a chloro substituent (1b ), appears to significantly enhance the anti-inflammatory activity, making it comparable to the standard drug, indomethacin. An electron-donating group like methoxy (1c ) provides moderate activity, while the unsubstituted compound (1a ) is the least active. This suggests that the electronic properties of the substituent on the phenyl ring play a crucial role in the molecule's interaction with its biological target.

Conclusion

5-(4-Ethylphenyl)-5-oxovaleric acid has proven to be a valuable and effective starting material for the synthesis of medicinally relevant heterocyclic compounds. Through a straightforward multi-component reaction, it provides access to a library of novel tetrahydropyrimidine derivatives. Biological evaluation in established preclinical models has confirmed their significant anti-inflammatory properties, paving the way for further lead optimization and development. This guide provides the foundational protocols and scientific rationale for researchers and drug development professionals to explore the potential of this versatile chemical scaffold in the ongoing search for new and improved anti-inflammatory therapies.

References

  • Berghot, M. A., El-Gendy, M. A., & El-Deen, A. M. K. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Der Pharma Chemica, 2(4), 210-223.
  • Kumar, V., & Gupta, G. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry, 3, 100185. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Alfayomy, A. M., et al. (2023). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. Journal of Biomolecular Structure and Dynamics. [Link]

  • Wang, Y., et al. (2021). Specific TLR4 Blocking Effect of a Novel 3,4-Dihydropyrimidinone Derivative. Frontiers in Pharmacology, 11, 607873. [Link]

  • Gilbert, J. C., & Martin, S. F. (2011). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning. (Provides general procedures for Friedel-Crafts reactions).
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigaethers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. (Original report of the Biginelli reaction).
  • Kumar, K. S., et al. (2004). Synthesis and evaluation of novel [4,6-(4-subsituted aryl)-2-thioxo-1,2,3,4-tetrahydroyrimidine-5-yl]-acetic acid derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(5), 1221-1229. [Link]

Sources

Application Note: A Framework for Evaluating 5-(4-Ethylphenyl)-5-oxovaleric Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Enzyme inhibitors are fundamental tools in drug discovery and biochemical research, enabling the targeted modulation of biological pathways.[1][2] This guide presents a comprehensive framework for the systematic evaluation of 5-(4-Ethylphenyl)-5-oxovaleric acid, a keto-acid derivative, as a potential enzyme inhibitor. We provide a structured approach, from initial target rationale and physicochemical characterization to detailed protocols for primary screening, dose-response analysis (IC50 determination), and mechanism of action (MoA) studies. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules and establish a robust, self-validating workflow for inhibitor discovery.

Introduction and Rationale

5-(4-Ethylphenyl)-5-oxovaleric acid possesses structural motifs—a keto-acid moiety and an ethylphenyl group—that suggest a potential for interaction with enzyme active sites. Keto-acid derivatives are known to be involved in various metabolic pathways and have been explored as inhibitors for a range of enzymes, including proteases and protein tyrosine phosphatases (PTPs).[3][4][5] The ethylphenyl group provides a hydrophobic region that can engage in van der Waals or hydrophobic interactions within an enzyme's binding pocket, a common feature of many enzyme inhibitors.[3][6]

Given the lack of extensive biological data on this specific compound, a logical and systematic screening approach is required. This application note outlines a workflow to:

  • Characterize the fundamental properties of the compound.

  • Propose and justify the selection of rational enzyme targets.

  • Provide detailed, validated protocols to screen for inhibitory activity.

  • Describe methods to quantify potency (IC50) and elucidate the kinetic mechanism of inhibition.

Compound Profile & Physicochemical Properties

A thorough understanding of the test compound's properties is critical for designing meaningful experiments and ensuring data integrity. Key parameters for 5-(4-Ethylphenyl)-5-oxovaleric acid are summarized below.

PropertyValue / InformationSignificance for Assay Design
Molecular Formula C₁₃H₁₄O₃Essential for calculating molar concentrations.
Molecular Weight 222.25 g/mol Required for preparing stock solutions of known concentration.
Structure 4-ethylphenyl group linked to a 5-oxovaleric acid chainThe keto-acid and aromatic moieties guide target selection.
Solubility Soluble in organic solvents like DMSO and ethanol.Dictates the choice of solvent for stock solutions. The final assay concentration of the solvent must be controlled and tested for effects on enzyme activity.[7]
pKa (Predicted) ~4.7 (for the carboxylic acid)Important for buffer selection; the charge state of the molecule can influence binding and solubility at physiological pH.

Data compiled from chemical databases and predictive modeling. Researchers should verify properties with their specific compound lot.

Rationale for Enzyme Target Selection

The structure of 5-(4-Ethylphenyl)-5-oxovaleric acid suggests several plausible enzyme classes for initial screening.

  • Aldose Reductase (AR): As a key enzyme in the polyol pathway, AR inhibitors are investigated for treating diabetic complications. The active site of AR accommodates aromatic and acidic functionalities, making it a strong candidate for inhibition by the test compound.[8]

  • Cyclooxygenases (COX-1 and COX-2): These enzymes metabolize arachidonic acid and have hydrophobic channels leading to their active sites. Non-steroidal anti-inflammatory drugs (NSAIDs) often feature aromatic and acidic groups, bearing resemblance to the test compound's structure.

  • Protein Tyrosine Phosphatases (PTPs): Aryl diketoacid derivatives have been identified as noncompetitive inhibitors of PTP1B, binding at the active site.[3] The keto-acid structure of the test compound could mimic aspects of these known inhibitors.

For the protocols detailed below, we will use Aldose Reductase as the primary example due to the well-established, spectrophotometry-based nature of its inhibition assay.[9][10]

Experimental Workflow: From Screening to Mechanism

The process of characterizing a potential inhibitor follows a logical progression from broad screening to detailed kinetic analysis. This workflow ensures that resources are focused on compounds that show genuine, potent, and specific activity.

Caption: Workflow for enzyme inhibitor characterization.

Protocol 1: Preparation of Reagents and Stock Solutions

Causality: Accurate and consistent preparation of solutions is the foundation of a reproducible assay. A high-concentration DMSO stock allows for minimal solvent addition to the final assay, reducing potential interference.[7]

  • Compound Stock Solution (10 mM):

    • Weigh an appropriate amount of 5-(4-Ethylphenyl)-5-oxovaleric acid (MW: 222.25 g/mol ).

    • Dissolve in 100% DMSO to a final concentration of 10 mM.

    • Aliquot and store at -20°C, protected from light.

  • Aldose Reductase (AR) Enzyme:

    • Reconstitute lyophilized enzyme (e.g., from rat lens) in cold Aldose Reductase Assay Buffer to a stock concentration (e.g., 1 unit/mL).[11]

    • Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Reagents:

    • AR Assay Buffer: 0.067 M Phosphate buffer, pH 6.2.

    • NADPH Stock (Cofactor): Prepare a 2.5 mM solution in AR Assay Buffer. Store on ice during use.

    • DL-Glyceraldehyde Stock (Substrate): Prepare a 5 mM solution in AR Assay Buffer.

Protocol 2: IC50 Determination (Dose-Response Assay)

Causality: An IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[12] This is the standard metric for quantifying inhibitor potency. A dose-response curve with multiple data points provides a more accurate and reliable IC50 than a single-point screen.

1. Assay Setup:

  • Use a 96-well, UV-transparent flat-bottom plate.[11]

  • Prepare serial dilutions of the 10 mM compound stock. A common approach is a 2-fold or half-log dilution series (e.g., 100 µM, 50 µM, 25 µM... or 100 µM, 30 µM, 10 µM...).[13]

  • Set up the following controls in triplicate:

    • 100% Activity Control (No Inhibitor): Contains enzyme, substrate, cofactor, and DMSO vehicle.

    • 0% Activity Control (Blank): Contains buffer, substrate, and cofactor (no enzyme).

2. Reaction Mixture Assembly (per well, 100 µL final volume):

ComponentVolumeFinal Concentration
AR Assay BufferVariable-
NADPH (2.5 mM)10 µL0.25 mM
Aldose Reductase (Diluted)10 µLAssay-dependent
Test Compound or DMSO10 µLVariable (e.g., 0.1-100 µM)
Pre-incubate for 5-10 minutes at 37°C
DL-Glyceraldehyde (5 mM)10 µL0.5 mM

3. Kinetic Measurement:

  • Initiate the reaction by adding the DL-Glyceraldehyde substrate.

  • Immediately place the plate in a temperature-controlled plate reader (37°C).

  • Monitor the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 5-10 minutes. This measures the consumption of NADPH.[9][10]

4. Data Analysis:

  • Calculate Reaction Rate (Velocity): For each well, determine the rate of change in absorbance over time (ΔA₃₄₀/min) from the linear portion of the curve.

  • Calculate Percent Inhibition: % Inhibition = [1 - (Rate of Sample / Rate of 100% Activity Control)] * 100

  • Generate Dose-Response Curve: Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data using a non-linear regression model (e.g., sigmoidal, 4PL) to calculate the IC50 value.

Example Data Table:

[Inhibitor] (µM)Log [Inhibitor]Avg. Rate (ΔA₃₄₀/min)% Inhibition
0 (Control)-0.0500%
100.04510%
50.700.03824%
101.000.02648%
201.300.01570%
501.700.00884%
1002.000.00492%

Protocol 3: Mechanism of Action (MoA) Studies

Causality: MoA studies reveal how the inhibitor interacts with the enzyme and its substrate.[14] This is crucial for drug development, as different inhibition mechanisms (e.g., competitive, non-competitive) have different pharmacological implications. These studies are conducted under steady-state conditions, where the enzyme-substrate complex concentration is constant.[14]

1. Experimental Design:

  • The experiment is performed by measuring reaction rates at various substrate concentrations while keeping the inhibitor concentration fixed.

  • This is repeated for several different fixed inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

2. Data Collection:

  • For each fixed inhibitor concentration, perform the kinetic assay as described in Protocol 2, but vary the concentration of DL-Glyceraldehyde (e.g., from 0.25x Km to 10x Km).

  • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

3. Data Analysis (Lineweaver-Burk Plot):

  • Transform the data by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis).

  • The pattern of the lines reveals the mechanism of inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Lines intersect on the Y-axis. Apparent Km increases, Vmax is unchanged. b Lines intersect on the X-axis. Km is unchanged, apparent Vmax decreases. c Lines are parallel. Apparent Km and Vmax both decrease.

Caption: Interpreting Lineweaver-Burk plots for MoA.

4. Calculating the Inhibition Constant (Ki): The Ki is a true measure of inhibitor affinity, independent of substrate concentration.[15] It can be calculated from the IC50 value using the Cheng-Prusoff equation. For a competitive inhibitor, the equation is:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration used in the IC50 assay.

  • Km is the Michaelis-Menten constant for the substrate.

Troubleshooting and Scientific Controls

A robust experimental design includes controls to validate the results.[7]

  • Solvent Interference: Run a control with the highest concentration of DMSO used in the assay to ensure it does not inhibit the enzyme on its own.

  • Compound Interference: Check if the test compound absorbs light at 340 nm by running a reaction without the enzyme. If it does, the background must be subtracted.

  • Positive Control: Include a known inhibitor of the target enzyme (e.g., Epalrestat for Aldose Reductase) to validate the assay is performing correctly.[11]

  • Tight-Binding Inhibitors: If the IC50 value is close to the enzyme concentration, standard steady-state assumptions may not apply, and more advanced kinetic models are required.[14]

Conclusion

This application note provides a validated, step-by-step methodology to investigate the potential of 5-(4-Ethylphenyl)-5-oxovaleric acid as an enzyme inhibitor. By following this structured workflow—from rational target selection and IC50 determination to detailed mechanism of action studies—researchers can generate high-quality, reproducible data. This framework establishes the necessary scientific rigor to confidently characterize the inhibitory profile of this, and other novel, small molecules, paving the way for further development in biochemical research and drug discovery.

References

  • Cheng-Prusoff Equation & Ki Conversion. (2023). YouTube. Available at: [Link]

  • Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors. (2011). Journal of the American Chemical Society. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2009). Journal of Chromatography B. Available at: [Link]

  • Synthesis and phosphodiesterase 5 inhibitory activity of novel phenyl ring modified sildenafil analogues. (2001). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. (2012). Journal of Traditional and Complementary Medicine. Available at: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). Molecules. Available at: [Link]

  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018). TrAC Trends in Analytical Chemistry. Available at: [Link]

  • 5-Ethyl-4-oxo-5-phenylfuran-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactivity evaluation. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Enzyme kinetics. (n.d.). Wikipedia. Available at: [Link]

  • Enzyme Kinetics. (2022). Biology LibreTexts. Available at: [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). Diva-Portal.org. Available at: [Link]

  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). Nucleic Acids Research. Available at: [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. Available at: [Link]

  • IC50 Determination. (n.d.). edX. Available at: [Link]

  • Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Aldose Reductase Inhibition Assay. (n.d.). ResearchGate. Available at: [Link]

  • ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems. (n.d.). Wiley. Available at: [Link]

  • Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides as alkaline phosphatase inhibitors. (2019). Bioorganic Chemistry. Available at: [Link]

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. (2024). ACS Omega. Available at: [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Chemistry. Available at: [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. Available at: [Link]

  • Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. (2017). Proceedings of the National Academy of Sciences. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (2020). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]

  • Discovery of 5-(1-benzyl-1H-imidazol-4-yl)-1,2,4-oxadiazole derivatives as novel RIPK1 inhibitors via structure-based virtual screening. (2024). Drug Development Research. Available at: [Link]

  • Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[3][11][16]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Nelfinavir. (n.d.). Wikipedia. Available at: [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2025). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Structure-Activity Relationship of 5-(4-Ethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of γ-Keto Acids

Gamma-keto acids and their derivatives represent a versatile class of molecules that are precursors to biologically significant chiral γ-hydroxy acids and γ-lactones. These downstream products have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antiviral, antibacterial, and antidepressant properties. The core structure of 5-(4-ethylphenyl)-5-oxovaleric acid, featuring a terminal carboxylic acid, a central keto group, and a substituted aromatic ring, presents a compelling scaffold for drug discovery. The interplay between these functional groups offers multiple avenues for structural modification to explore and optimize potential therapeutic activities.

This document provides a comprehensive guide for researchers and drug development professionals to investigate the structure-activity relationship (SAR) of 5-(4-ethylphenyl)-5-oxovaleric acid. Given the prevalence of anticancer activity among related compounds, this guide will focus on a hypothetical SAR study targeting cancer cell lines. The protocols herein detail the strategic design and synthesis of an analog library and subsequent in vitro evaluation to elucidate the key structural features governing cytotoxicity.

Deconstructing the Pharmacophore: A Strategic Approach to Analog Design

To systematically investigate the SAR of 5-(4-ethylphenyl)-5-oxovaleric acid, we propose a focused library of analogs designed to probe the contribution of three key regions of the molecule: the aromatic ring, the alkyl chain, and the carboxylic acid moiety.

Caption: Proposed SAR strategy for 5-(4-Ethylphenyl)-5-oxovaleric acid.

Synthetic Protocols: Building the Analog Library

The synthesis of the proposed analogs can be achieved through established organic chemistry methodologies. The following protocols provide a general framework for the synthesis of the parent compound and its key analogs.

Protocol 1: Synthesis of 5-(4-Ethylphenyl)-5-oxovaleric Acid (Parent Compound)

This protocol describes a Friedel-Crafts acylation reaction, a robust method for the formation of aryl ketones.

Materials:

  • Ethylbenzene

  • Glutaric anhydride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred suspension of aluminum chloride (1.2 eq) in dry DCM at 0 °C, add glutaric anhydride (1.0 eq) portion-wise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add ethylbenzene (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-(4-ethylphenyl)-5-oxovaleric acid.

Protocol 2: Synthesis of Aromatic Ring Analogs (Region A)

This protocol adapts the Friedel-Crafts acylation to synthesize analogs with different substituents on the aromatic ring.

Procedure:

  • Follow the procedure outlined in Protocol 1, substituting ethylbenzene with the corresponding substituted benzene (e.g., toluene, chlorobenzene, anisole, or benzene).

  • The reaction conditions, particularly the amount of AlCl₃ and reaction time, may need to be optimized based on the reactivity of the substituted benzene.

Protocol 3: Synthesis of Carboxylic Acid Analogs (Region C)

This protocol describes the esterification and amidation of the parent carboxylic acid.

Esterification (Methyl Ester):

  • Dissolve 5-(4-ethylphenyl)-5-oxovaleric acid (1.0 eq) in methanol.

  • Add a catalytic amount of sulfuric acid (H₂SO₄).

  • Reflux the mixture for 4-6 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the methyl ester.

Amidation (Primary Amide):

  • To a solution of 5-(4-ethylphenyl)-5-oxovaleric acid (1.0 eq) in dry DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to obtain the acid chloride.

  • Dissolve the crude acid chloride in dry DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.

  • Stir the mixture for 1 hour at room temperature.

  • Extract the product with DCM, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the primary amide.

Biological Evaluation: In Vitro Anticancer Activity

The following protocols are designed to assess the cytotoxic effects of the synthesized analogs on a panel of human cancer cell lines.

Protocol 4: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compounds Treat with test compounds (serial dilutions) Incubate_24h_1->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Data Presentation and Interpretation

The results of the SAR study should be presented in a clear and concise manner to facilitate interpretation. A tabular format is recommended for summarizing the IC₅₀ values of the synthesized analogs against the tested cancer cell lines.

Compound ID Region A Modification (R¹) Region B Modification Region C Modification (R²) MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HCT116 IC₅₀ (µM)
Parent 4-Ethyl-(CH₂)₃--COOHDataDataData
A1 4-Methyl-(CH₂)₃--COOHDataDataData
A2 4-Chloro-(CH₂)₃--COOHDataDataData
A3 4-Methoxy-(CH₂)₃--COOHDataDataData
A4 H-(CH₂)₃--COOHDataDataData
B1 4-Ethyl-(CH₂)₂--COOHDataDataData
B2 4-Ethyl-(CH₂)₄--COOHDataDataData
C1 4-Ethyl-(CH₂)₃--COOCH₃DataDataData
C2 4-Ethyl-(CH₂)₃--CONH₂DataDataData
C3 4-Ethyl-(CH₂)₃--CN₄HDataDataData
  • Region A: Comparing the activities of A1-A4 with the parent compound will reveal the influence of electronic and steric effects of the substituent on the phenyl ring.

  • Region B: Comparing the activities of B1 and B2 will indicate the optimal length of the alkyl chain for cytotoxic activity.

  • Region C: The activities of C1-C3 will highlight the importance of the carboxylic acid group for activity and whether it can be replaced by bioisosteres.

Conclusion and Future Directions

This application note provides a comprehensive framework for the systematic investigation of the structure-activity relationship of 5-(4-ethylphenyl)-5-oxovaleric acid. By following the detailed synthetic and biological protocols, researchers can generate a robust dataset to identify the key structural determinants for its potential anticancer activity. The insights gained from this initial SAR study will be invaluable for the design of more potent and selective second-generation analogs, ultimately advancing the therapeutic potential of this promising chemical scaffold.

References

  • Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives. Organic Letters. [Link]

  • Bioassays for anticancer activities. PubMed. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Anticancer Research. [Link]

  • Guideline for anticancer assays in cells. ResearchGate. [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 5-(4-Ethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(4-Ethylphenyl)-5-oxovaleric acid. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure quality control throughout the drug development process. The described method utilizes a C18 stationary phase with a gradient elution of phosphate-buffered acetonitrile, coupled with UV detection. The protocol has been structured to provide not only a step-by-step procedure but also the scientific rationale behind the methodological choices, ensuring adaptability and trustworthiness for researchers, scientists, and drug development professionals. All validation parameters, including specificity, linearity, accuracy, precision, and robustness, are detailed in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

5-(4-Ethylphenyl)-5-oxovaleric acid is an organic molecule characterized by an aromatic ketone and a terminal carboxylic acid. This bifunctional nature makes it a valuable building block in medicinal chemistry. Accurate quantification is critical for reaction monitoring, purity assessment of intermediates, and stability testing of final products.

The developed HPLC method is based on reversed-phase chromatography, the most common and versatile mode of liquid chromatography. The non-polar nature of the ethylphenyl group and the carbon chain lends the molecule to strong retention on a non-polar stationary phase, such as octadecylsilane (C18).

Causality of Methodological Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobic character, which provides effective retention for the aromatic ring of the analyte.

  • Mobile Phase pH: The analyte possesses a carboxylic acid group with a predicted pKa around 4.6.[1] To ensure reproducible retention and symmetrical peak shape, the mobile phase pH is controlled at 3.0. At this pH, the carboxylic acid is fully protonated (non-ionized), preventing peak tailing and shifting retention times that occur when operating near the pKa.

  • Detection: The molecule contains a benzoyl chromophore, which exhibits strong ultraviolet (UV) absorbance. A UV detector is therefore a simple, robust, and sensitive choice for detection. The optimal wavelength (λmax) is determined to be 254 nm, providing maximal response.

  • Gradient Elution: A gradient elution is employed to ensure the elution of the analyte as a sharp, symmetrical peak while also eluting any potential, more hydrophobic impurities from the column in a reasonable timeframe, making the method stability-indicating.

Materials and Methods

Instrumentation and Consumables
  • HPLC System with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Data Acquisition and Processing Software.

  • Analytical Balance (0.01 mg readability).

  • pH Meter.

  • Sonicator.

  • Volumetric flasks, pipettes, and autosampler vials.

  • HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Standards
  • 5-(4-Ethylphenyl)-5-oxovaleric acid reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

  • Phosphoric acid (H₃PO₄, 85%, analytical grade).

  • Water (HPLC grade or Milli-Q).

Detailed Experimental Protocols

Preparation of Solutions

Mobile Phase A (Aqueous): 25 mM Phosphate Buffer, pH 3.0

  • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 by adding 85% phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

Mobile Phase B (Organic): Acetonitrile

  • Use HPLC-grade acetonitrile directly.

  • Filter through a 0.45 µm membrane filter and degas before use.

Diluent: Acetonitrile/Water (50:50, v/v)

  • Mix 500 mL of acetonitrile with 500 mL of HPLC-grade water. This solution is used for preparing standards and samples.

Standard Solution Preparation

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 5-(4-Ethylphenyl)-5-oxovaleric acid reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Mix thoroughly. This solution should be stored at 2-8°C for up to one week.

Working Standard Solutions (for Linearity):

  • Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of 5-(4-Ethylphenyl)-5-oxovaleric acid.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters.

ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A25 mM KH₂PO₄ Buffer, pH 3.0
Mobile Phase BAcetonitrile
Gradient ProgramTime (min)
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength254 nm
Injection Volume10 µL
Run Time15 minutes
System Suitability Testing (SST)

Before initiating any analysis, the system suitability must be confirmed to ensure the chromatographic system is performing adequately. This protocol is essential for a self-validating and trustworthy system.

  • Inject the working standard solution (e.g., 25 µg/mL) five consecutive times.

  • Evaluate the following parameters against the acceptance criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T)T ≤ 1.5
Theoretical Plates (N)N > 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0% for 5 replicate injections

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as per ICH Q2(R1) guidelines.

Method_Validation_Workflow Start Method Validation Start Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range (5-6 concentrations, r²) Start->Linearity Accuracy Accuracy (Spike & Recovery at 3 levels) Start->Accuracy Precision Precision Start->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope method) Start->LOD_LOQ Robustness Robustness (Vary Flow, pH, Temp) Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Repeatability Repeatability (Intra-day, n=6) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, different analyst/instrument) Precision->Intermediate Repeatability->Report Intermediate->Report LOD_LOQ->Report Robustness->Report

Caption: Logical workflow for HPLC method validation according to ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is demonstrated by injecting a placebo and a stressed sample (e.g., acid, base, oxidative, thermal degradation) to show that no interfering peaks co-elute with the main analyte peak. Peak purity analysis using a DAD is recommended.

  • Linearity: The linearity is established by plotting the peak area against the concentration of the working standard solutions (1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Accuracy is determined by spike and recovery experiments. A known amount of analyte is added to a placebo sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day Precision): Six replicate preparations of the same sample are analyzed on the same day. The RSD of the results should be ≤ 2.0%.

    • Intermediate Precision (Inter-day Ruggedness): The analysis is repeated on a different day by a different analyst or on a different instrument. The RSD between the two sets of data is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method is tested by deliberately introducing small variations in method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 2°C, flow rate ± 0.1 mL/min) and observing the effect on the results.

Analytical Workflow Visualization

The following diagram illustrates the complete analytical process from sample receipt to final result.

Analytical_Workflow node_sample Sample Receipt Weigh sample node_prep Sample Preparation Dissolve in Diluent Sonicate Filter node_sample->node_prep Transfer node_hplc HPLC Analysis Instrument Setup System Suitability Test (SST) node_prep->node_hplc Load Vials node_seq Sequence Run Inject Standards & Samples node_hplc->node_seq If SST Passes node_data Data Processing Peak Integration Calibration Curve node_seq->node_data Acquire Data node_report Result Calculation & Reporting Check against Specifications node_data->node_report Quantify

Caption: Step-by-step workflow for the HPLC analysis of the target compound.

References

  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. 3rd ed., John Wiley & Sons, 2010. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis.... 2022. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for 5-(4-Ethylphenyl)-5-oxovaleric Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(4-Ethylphenyl)-5-oxovaleric acid. This document is designed for researchers, chemists, and drug development professionals engaged in this synthesis. Here, we provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, structured in a practical question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 5-(4-Ethylphenyl)-5-oxovaleric acid?

The most common and efficient method is the Friedel-Crafts acylation of ethylbenzene with succinic anhydride.[1] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic ring of ethylbenzene.[2][3] A strong Lewis acid catalyst is required to activate the succinic anhydride.

Q2: What is the role of the catalyst in this reaction?

The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃), plays a critical role in generating the active electrophile. It coordinates with one of the carbonyl oxygens of succinic anhydride, polarizing the molecule and facilitating the formation of a highly reactive acylium ion upon ring-opening.[4] This acylium ion is the electrophile that is then attacked by the electron-rich ethylbenzene ring.[4]

Reaction_Overview cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Ethylbenzene Ethylbenzene Reaction_Step1 Friedel-Crafts Acylation Ethylbenzene->Reaction_Step1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction_Step1 Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction_Step1 Activates Anhydride Product 5-(4-Ethylphenyl)- 5-oxovaleric acid Reaction_Step1->Product

Caption: General workflow for the synthesis of 5-(4-Ethylphenyl)-5-oxovaleric acid.

Q3: Why is aluminum chloride (AlCl₃) the most commonly used catalyst?

Aluminum chloride is a highly effective and cost-efficient Lewis acid for Friedel-Crafts reactions. Its strong electron-accepting nature makes it exceptionally good at generating the acylium ion from succinic anhydride, leading to high conversion rates. However, its high reactivity also necessitates careful handling under anhydrous conditions.

Q4: Is a stoichiometric amount of AlCl₃ really necessary?

Yes, in most cases, a stoichiometric amount (or even a slight excess) of AlCl₃ is required. This is a critical point of distinction from Friedel-Crafts alkylation.[5] The resulting product, a ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[5] This complexation effectively removes the catalyst from the reaction cycle. Therefore, to drive the reaction to completion, at least one equivalent of the catalyst per mole of the ketone product is needed. The complex is subsequently hydrolyzed during the aqueous workup step to release the final product.[5][6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might face during the synthesis and provides actionable solutions grounded in chemical principles.

Q5: I'm getting a very low yield or no product at all. What went wrong?

Potential Cause 1: Catalyst Inactivity due to Moisture The single most common cause of failure in Friedel-Crafts reactions is the deactivation of the Lewis acid catalyst by water.[7] Aluminum chloride reacts vigorously with water to form aluminum hydroxide, rendering it inactive.

  • Solution: Ensure absolute anhydrous conditions.

    • Glassware: Oven-dry all glassware overnight (e.g., at 120 °C) and assemble it hot under a stream of dry nitrogen or argon.[8]

    • Reagents: Use freshly opened, anhydrous grade solvents and reagents. If the solvent purity is in doubt, distill it over a suitable drying agent (e.g., calcium hydride).

    • Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup, using drying tubes packed with CaCl₂ or another desiccant to protect against atmospheric moisture.[8]

Potential Cause 2: Incorrect Stoichiometry of Catalyst As discussed in Q4, using only a catalytic amount of AlCl₃ will result in a low yield because the catalyst gets sequestered by the product.

  • Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (succinic anhydride). For reactions involving aromatic substrates with other Lewis basic functional groups, even more catalyst may be required.

Potential Cause 3: Sub-optimal Reaction Temperature The reaction may have a significant activation energy that is not being met, or excessively high temperatures could be causing decomposition or side reactions.

  • Solution: Optimize the reaction temperature. The acylation of ethylbenzene is typically performed at low temperatures (0-5 °C) during the addition of AlCl₃ to control the exothermic reaction, followed by warming to room temperature or gentle heating (e.g., 50-60 °C) to drive the reaction to completion.[9] Perform small-scale trials to find the optimal temperature profile for your specific setup.[10]

Q6: My final product is a mix of isomers. How can I improve the regioselectivity?

The ethyl group on ethylbenzene is an ortho, para-directing activator. The primary product should be the para-substituted isomer, 5-(4-Ethylphenyl)-5-oxovaleric acid, due to steric hindrance at the ortho positions from the ethyl group. However, reaction conditions can influence the isomer ratio.

Potential Cause: Reaction Conditions Favoring Isomer Formation Higher temperatures can sometimes provide enough energy to overcome the steric barrier for ortho acylation. The choice of solvent can also influence selectivity.

  • Solution:

    • Temperature Control: Maintain a lower reaction temperature throughout the process to favor the sterically less hindered and thermodynamically more stable para product.

    • Solvent Choice: Non-polar solvents like dichloromethane or 1,2-dichloroethane are standard. In some Friedel-Crafts reactions, polar solvents like nitrobenzene can alter isomer distributions, but for this synthesis, sticking to chlorinated solvents or even using ethylbenzene as the solvent is recommended.

Q7: I'm observing polyacylation of my product. Why is this happening?

This is highly unlikely in Friedel-Crafts acylation. The acyl group introduced onto the benzene ring is strongly electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[9] This self-limiting nature is a key advantage of acylation over alkylation, where the product is often more reactive than the starting material.[6][11] If you suspect a second substitution, re-verify the identity of your starting materials and product.

Troubleshooting_Flowchart Start Low Yield? Check_Moisture Were anhydrous conditions used? Start->Check_Moisture Yes Check_Stoichiometry Was >1.0 eq. of catalyst used? Check_Moisture->Check_Stoichiometry Yes Solution_Moisture SOLUTION: Oven-dry glassware. Use anhydrous reagents. Run under inert gas. Check_Moisture->Solution_Moisture No Check_Temp Was temperature optimized? Check_Stoichiometry->Check_Temp Yes Solution_Stoichiometry SOLUTION: Use 1.1-1.2 eq. of AlCl₃. Re-run reaction. Check_Stoichiometry->Solution_Stoichiometry No Solution_Temp SOLUTION: Control initial exotherm at 0-5°C. Screen temperatures (RT to 60°C). Check_Temp->Solution_Temp No Success Yield Improved Check_Temp->Success Yes Solution_Moisture->Success Solution_Stoichiometry->Success Solution_Temp->Success

Caption: A decision-making workflow for troubleshooting low product yield.

Catalyst Selection and Comparison

While AlCl₃ is the workhorse, other catalysts can be considered based on specific experimental needs, such as milder conditions or environmental concerns.

CatalystTypical LoadingRelative ReactivityKey AdvantagesKey Disadvantages
Aluminum Chloride (AlCl₃) StoichiometricVery HighHigh yields, low cost, widely available.Highly moisture-sensitive, vigorous reaction, corrosive HCl byproduct, generates significant aqueous waste.[7]
Ferric Chloride (FeCl₃) StoichiometricHighLess reactive than AlCl₃ (can be an advantage for sensitive substrates), inexpensive.Also moisture-sensitive, can be less effective for deactivated rings.
Zinc Chloride (ZnCl₂) StoichiometricModerateMilder Lewis acid, useful for activated aromatic rings.Often requires higher temperatures, may not be effective for this specific transformation.
Zeolites (e.g., Zeolite Y) CatalyticModerateHeterogeneous (easy to remove), reusable, environmentally friendlier.[12]Requires higher temperatures and pressures, may have lower conversion rates, potential for different regioselectivity.[12]

Detailed Experimental Protocol

This protocol describes a standard lab-scale synthesis of 5-(4-Ethylphenyl)-5-oxovaleric acid using aluminum chloride.

Materials:

  • Ethylbenzene (anhydrous)

  • Succinic anhydride

  • Aluminum chloride (anhydrous powder)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Water (deionized)

  • Sodium sulfate (anhydrous)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas bubbler.

  • Reagent Charging: Charge the flask with succinic anhydride (1.0 eq.) and anhydrous DCM (approx. 3-5 mL per gram of anhydride). Begin stirring to form a suspension. Add ethylbenzene (1.5 to 3.0 eq.) to the flask.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (1.2 eq.) to the stirred suspension in small portions over 30-60 minutes.[8] CAUTION: The addition is exothermic and will generate HCl gas. Ensure the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a mixture of ice and concentrated HCl. This will hydrolyze the aluminum-ketone complex and dissolve the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and finally a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure 5-(4-Ethylphenyl)-5-oxovaleric acid.

References

  • Synthesis and Characterization of 4-Ethylbenzophenone. (2015).
  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

  • Cutright, J. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons@ETSU. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chegg. (n.d.). Friedel-Crafts alkylation of ethyl benzene to give 1,4-diethylbenzene. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv. Retrieved from [Link]

  • PubMed. (2021). 3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • Inspiration - Swiss Youth in Science. (2025). Optimization of a Key Step in the Synthesis of Benzocaine. Retrieved from [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Conceivable routes for the synthesis of C5 α,ω-diols of 1,2-PeD,... Retrieved from [Link]

  • Reddit. (n.d.). Friedel-Crafts alkylation problem. Retrieved from [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 5-(4-Ethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-(4-Ethylphenyl)-5-oxovaleric acid via recrystallization. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address common challenges and provide a deeper understanding of the principles behind successful crystallization.

I. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may arise during the recrystallization of 5-(4-Ethylphenyl)-5-oxovaleric acid.

Question 1: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2][3] This is often due to the compound's melting point being lower than the boiling point of the solvent, or the presence of significant impurities that depress the melting point.[2][4] High supersaturation can also lead to the kinetically favored formation of an oil over the thermodynamically favored crystals.[3]

Causality and Solutions:

  • High Solute Concentration: The solution may be too concentrated, leading to rapid separation from the solution upon cooling.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent (1-5% of the total volume), and allow it to cool more slowly.[2][4]

  • Rapid Cooling: Cooling the solution too quickly can prevent molecules from orienting themselves into a crystal lattice.

    • Solution: Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath. Very slow cooling can favor crystal formation over oiling.[2]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound, causing it to separate as an oil.

    • Solution: Consider a more polar solvent or a mixed solvent system. For a keto-carboxylic acid like 5-(4-Ethylphenyl)-5-oxovaleric acid, which has both polar and nonpolar regions, a mixture of solvents can be effective.[5] For instance, dissolving the compound in a good solvent like ethanol or acetone and then slowly adding a poor solvent like water or hexane until the solution becomes turbid can induce crystallization.[5]

Question 2: I have very low recovery of my purified 5-(4-Ethylphenyl)-5-oxovaleric acid. What are the likely reasons and how can I improve the yield?

Answer:

Low recovery is a frequent issue in recrystallization.[4] It's important to remember that some loss of product is unavoidable as a portion will always remain dissolved in the mother liquor.[6] However, significant losses can often be mitigated.

Causality and Solutions:

  • Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the compound will remain in solution even after cooling.[2][4]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. If you suspect you've used too much, you can carefully evaporate some of the solvent to increase the concentration and then re-cool the solution.[4]

  • Premature Crystallization: Crystals forming during hot filtration will be lost.

    • Solution: Ensure the filtration apparatus (funnel and filter paper) is pre-heated. Using a stemless funnel can also help prevent clogging.[1] If crystals do form, they can be redissolved by washing the filter paper with a small amount of hot solvent.

  • Inefficient Cooling: Not cooling the solution to a low enough temperature will result in more of the compound remaining dissolved.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Incomplete Transfer: Mechanical losses during transfers of the solid contribute to lower yields.[6]

    • Solution: While complete transfer is impossible, rinsing the crystallization flask with a small amount of the cold mother liquor and transferring this to the filter can help recover more product.

Question 3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

Answer:

The failure of crystals to form is typically due to either using too much solvent or the solution being supersaturated.[2]

Causality and Solutions:

  • Supersaturation: The solution may be in a metastable state where the solute concentration is higher than its solubility, but crystal nucleation has not yet occurred.

    • Solution 1: Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][7]

    • Solution 2: Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[1][2]

  • Excessive Solvent: As mentioned previously, if the solution is too dilute, the solubility limit may not be reached upon cooling.

    • Solution: If scratching or seeding doesn't work, gently heat the solution to evaporate some of the solvent. Be careful not to boil it too vigorously. Once the volume is reduced, allow it to cool again.[4]

Question 4: The recrystallized product is colored, but the pure compound should be colorless. How can I remove colored impurities?

Answer:

Colored impurities are common and can often be removed with activated carbon.[1][8]

Procedure:

  • Dissolve the impure solid in the appropriate amount of hot solvent.

  • Allow the solution to cool slightly to prevent flash boiling when the carbon is added.

  • Add a very small amount of activated carbon (a spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.

  • Gently heat the solution back to a boil for a few minutes.

  • Perform a hot filtration to remove the activated carbon.[8]

  • Allow the filtrate to cool and crystallize as usual.

II. Frequently Asked Questions (FAQs)

What are the key characteristics of a good recrystallization solvent for 5-(4-Ethylphenyl)-5-oxovaleric acid?

A good solvent for recrystallization should:

  • Dissolve the compound well at elevated temperatures but poorly at low temperatures.[7][9]

  • Not react with the compound.[9][10]

  • Dissolve impurities well at all temperatures or not at all.[9][10]

  • Have a relatively low boiling point for easy removal from the purified crystals.[9]

  • Be non-toxic, non-flammable, and inexpensive.[9][10]

What specific solvents are recommended for 5-(4-Ethylphenyl)-5-oxovaleric acid?

Given the structure of 5-(4-Ethylphenyl)-5-oxovaleric acid, which contains a polar carboxylic acid group, a ketone, and a nonpolar ethylphenyl group, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.[5]

Solvent/SystemRationaleBoiling Point (°C)
Ethanol/Water The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to decrease solubility upon cooling.[5][9]78 (Ethanol) / 100 (Water)
Toluene The aromatic nature of toluene is compatible with the ethylphenyl group, and the carboxylic acid may have sufficient solubility at higher temperatures.111
Ethyl Acetate/Hexane Ethyl acetate is a good solvent for moderately polar compounds. Hexane can be used as an anti-solvent.[5]77 (Ethyl Acetate) / 69 (Hexane)

Data sourced from Chemistry LibreTexts[11]

How do I perform a mixed-solvent recrystallization?

  • Dissolve the compound in the minimum amount of the "good" solvent (the one in which it is more soluble) at its boiling point.

  • Slowly add the "poor" solvent (the anti-solvent) dropwise to the hot solution until you observe persistent cloudiness (turbidity).

  • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Allow the solution to cool slowly. Crystals should form as the solubility decreases.[5]

How can I assess the purity of my final product?

The most common method for assessing the purity of a recrystallized compound is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2°C), while an impure compound will melt over a broader range and at a lower temperature.[8] Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for a more quantitative assessment of purity.

III. Experimental Workflow and Troubleshooting Logic

The following diagram illustrates the general workflow for recrystallization and the decision points for troubleshooting common issues.

Recrystallization_Workflow Recrystallization & Troubleshooting Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (if insoluble impurities present) A->B Insoluble impurities C Cool Solution Slowly A->C No insoluble impurities T4 Troubleshooting: Colored Product A->T4 Colored solution B->C D Collect Crystals by Vacuum Filtration C->D T1 Troubleshooting: Compound 'Oils Out' C->T1 Oil forms T2 Troubleshooting: No Crystals Form C->T2 No crystals E Wash Crystals with Cold Solvent D->E T3 Troubleshooting: Low Recovery D->T3 Low yield F Dry Crystals E->F G Assess Purity (e.g., MP) F->G S1a Reheat, Add More Solvent, Cool Slowly T1->S1a S1b Change Solvent System T1->S1b S2a Scratch Flask or Add Seed Crystal T2->S2a S2b Reduce Solvent Volume T2->S2b S3 Concentrate Mother Liquor for Second Crop T3->S3 S4 Treat with Activated Carbon before Filtration T4->S4 S1a->C S1b->A S2a->D S2b->C S4->B

Caption: Recrystallization workflow with integrated troubleshooting decision points.

IV. References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?. Retrieved from [Link]

  • Witt, E. R. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.4D: The Unavoidable Loss of Recovery. Retrieved from [Link]

  • Williamson, K. L. (1989). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 66(7), 590. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-4-oxo-5-phenylfuran-2-carboxylic acid. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-Phenyl-5-oxopentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminovaleric acid. Retrieved from [Link]

  • Fessenden, R. J., & Fessenden, J. S. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Tett, S. E., & Day, R. O. (1991). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Chromatography B: Biomedical Sciences and Applications, 568(2), 431-436. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxopentanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-(4-Ethylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(4-ethylphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important chemical intermediate. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route.

The synthesis of 5-(4-ethylphenyl)-5-oxovaleric acid is typically achieved via a Friedel-Crafts acylation of ethylbenzene with glutaric anhydride.[1][2] This electrophilic aromatic substitution reaction, while powerful, presents several challenges, especially during scale-up. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide

Scaling up a chemical synthesis often reveals issues that were not apparent at the lab bench. The following table outlines potential problems you may encounter during the synthesis of 5-(4-ethylphenyl)-5-oxovaleric acid, their probable causes, and validated solutions.

Problem Probable Cause(s) Recommended Solutions & Protocol Adjustments
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Poor Quality Starting Materials: Impurities in ethylbenzene or glutaric anhydride can interfere with the reaction.1. Catalyst Handling: Ensure AlCl₃ is handled under anhydrous conditions (e.g., in a glovebox or under a nitrogen atmosphere). Use a fresh, unopened container of the catalyst if possible. 2. Temperature Optimization: While the reaction is typically run at elevated temperatures, careful optimization is key. Start with a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by TLC or HPLC.[3] 3. Starting Material Purity: Use high-purity, anhydrous ethylbenzene and glutaric anhydride. Consider purifying starting materials if their quality is uncertain.
Formation of Multiple Products (Isomers) 1. Isomerization of the Acylium Ion: Under certain conditions, the acylium ion intermediate can rearrange. 2. Polysubstitution: The product, being more activated than the starting material, can undergo a second acylation.[4]1. Controlled Addition: Add the acylating agent (glutaric anhydride) slowly to the reaction mixture to maintain a low concentration of the electrophile. 2. Stoichiometry Control: Use a slight excess of the aromatic substrate (ethylbenzene) to favor mono-acylation. 3. Choice of Solvent: The choice of solvent can influence selectivity. Less polar solvents can sometimes reduce side reactions.
Product is a Dark, Oily Residue 1. Charring/Decomposition: Excessive reaction temperature or prolonged reaction times can lead to decomposition. 2. Impurities: The presence of impurities can lead to the formation of polymeric byproducts.1. Temperature and Time Control: Carefully monitor and control the reaction temperature. Do not exceed the optimal temperature and avoid unnecessarily long reaction times.[3] 2. Quenching Procedure: Quench the reaction by carefully adding it to ice-cold dilute HCl. This will hydrolyze the aluminum chloride complex and precipitate the product.
Difficulty in Product Purification 1. Co-eluting Impurities: Byproducts may have similar polarities to the desired product, making chromatographic separation difficult. 2. Incomplete Reaction: Unreacted starting materials can contaminate the product.1. Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). 2. Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a gradient elution of ethyl acetate in hexanes can be employed.[5] 3. Extraction Optimization: During the workup, ensure complete removal of the aluminum salts by thorough washing with dilute acid and then water.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 5-(4-ethylphenyl)-5-oxovaleric acid, providing explanations grounded in chemical principles.

Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?

A1: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the glutaric anhydride to form a highly electrophilic acylium ion intermediate. Ethylbenzene, acting as the nucleophile, then attacks the acylium ion. The aromaticity of the ring is subsequently restored by the loss of a proton, yielding the desired product.[1]

Q2: Why is anhydrous aluminum chloride (AlCl₃) used in stoichiometric amounts?

A2: In Friedel-Crafts acylation, AlCl₃ is often required in stoichiometric amounts, rather than catalytic amounts, because it forms a complex with the ketone product.[1] This complexation deactivates the Lewis acid, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of AlCl₃ per equivalent of the acylating agent is necessary for the reaction to go to completion.

Q3: Can I use other Lewis acids for this reaction?

A3: While AlCl₃ is the most common Lewis acid for Friedel-Crafts acylations, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be used.[4] The choice of Lewis acid can influence the reaction rate and selectivity. For a given substrate, some empirical screening may be necessary to identify the optimal catalyst.

Q4: What are the primary safety precautions to consider when running this reaction at scale?

A4: The Friedel-Crafts acylation reaction can be hazardous, particularly at a larger scale. Key safety precautions include:

  • Handling of AlCl₃: Aluminum chloride reacts violently with water, releasing heat and HCl gas. It should be handled in a dry, inert atmosphere.

  • HCl Gas Evolution: The reaction generates hydrogen chloride gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood with appropriate scrubbing for the off-gases.

  • Exothermic Reaction: The reaction is exothermic. The addition of reagents should be controlled to manage the heat generated, and a cooling system should be in place.

  • Quenching: The quenching of the reaction with water or acid is highly exothermic and should be done slowly and with caution.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] For TLC analysis, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.

Experimental Workflow & Data Presentation

General Experimental Protocol for the Synthesis of 5-(4-Ethylphenyl)-5-oxovaleric acid

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber is assembled and flame-dried under a stream of dry nitrogen.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). The mixture is cooled in an ice bath.

  • Addition of Acylating Agent: Glutaric anhydride (1.0 equivalent) is added portion-wise to the stirred suspension, ensuring the temperature remains below 10 °C.

  • Addition of Substrate: Ethylbenzene (1.1 equivalents) is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 40-50 °C for dichloromethane) for 2-4 hours, or until TLC/HPLC analysis indicates completion.

  • Quenching: The reaction mixture is cooled to 0 °C and slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Workup: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product can be purified by recrystallization or column chromatography.

Data Summary Table
ParameterRecommended RangeRationale
Reactant Molar Ratio (Ethylbenzene:Glutaric Anhydride:AlCl₃) 1.1 : 1.0 : 1.2A slight excess of ethylbenzene minimizes polysubstitution. A stoichiometric amount of AlCl₃ is required.
Reaction Temperature 40 - 50 °CBalances reaction rate with minimizing side reactions and decomposition.
Reaction Time 2 - 4 hoursShould be determined by reaction monitoring (TLC/HPLC).
Solvent Dichloromethane or 1,2-DichloroethaneCommon solvents for Friedel-Crafts reactions, offering good solubility for reactants.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of 5-(4-ethylphenyl)-5-oxovaleric acid.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification A 1. Charge Reactor with AlCl₃ and Solvent B 2. Add Glutaric Anhydride A->B Cooling C 3. Add Ethylbenzene (Dropwise) B->C Cooling D 4. Heat to Reflux & Monitor C->D E 5. Quench on Ice/HCl D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Wash Organic Layer F->G H 8. Dry and Evaporate Solvent G->H I 9. Purify Crude Product (Recrystallization/Chromatography) H->I J J I->J Pure Product

Figure 1: Experimental workflow for the synthesis of 5-(4-Ethylphenyl)-5-oxovaleric acid.

References

  • Royal Society of Chemistry. (n.d.). Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[5][6][7]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • PubMed. (2021, January 5). 3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • ResearchGate. (2004). Triphenylphosphine-Mediated Synthesis of 5-Oxo-2,5-dihydrofurans Through the Reaction of Dialkyl Acetylenedicarboxylates and Butane-2,3-dione. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Inspiration. (2005, April 26). Optimization of a Key Step in the Synthesis of Benzocaine. Retrieved from [Link]

  • Chemstuff. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • YouTube. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105884763A - Method for purifying apixaban.
  • MDPI. (2020). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • ResearchGate. (2002). Synthesis, structure and reactivity of 5-pyranosyl-1, 3,4-oxathiazol-2-ones. Retrieved from [Link]

  • Google Patents. (n.d.). US20160143894A1 - Process for the preparation of apixaban.

Sources

Validation & Comparative

A Multi-Spectroscopic Approach to the Structural Elucidation of 5-(4-Ethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, methodology-driven approach for the definitive structural confirmation of 5-(4-Ethylphenyl)-5-oxovaleric acid. Designed for researchers and drug development professionals, this document moves beyond simple protocol listing to explain the scientific rationale behind the chosen analytical workflow. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we establish a self-validating system that ensures the highest degree of confidence in the final structural assignment.

Proposed Structure and Initial Assessment

The target molecule for structural confirmation is 5-(4-Ethylphenyl)-5-oxovaleric acid. Based on its name, the proposed structure is as follows:

Chemical Structure of 5-(4-Ethylphenyl)-5-oxovaleric acid

Initial verification begins with its molecular formula, C₁₃H₁₆O₃, which corresponds to a molecular weight of 220.26 g/mol .[1] A preliminary calculation of the degree of unsaturation (DoU) provides a crucial first check:

  • DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • DoU = 13 + 1 - (16/2)

  • DoU = 6

The calculated DoU of 6 is consistent with the proposed structure, which contains one benzene ring (4 degrees of unsaturation), one ketone carbonyl group (1 degree of unsaturation), and one carboxylic acid carbonyl group (1 degree of unsaturation). This initial check aligns our theoretical structure with its molecular formula, setting the stage for empirical validation.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

The confirmation of a chemical structure is a process of systematic evidence gathering. We employ a logical sequence of analytical techniques, where each step provides a unique piece of the structural puzzle. The overall workflow is designed for maximum efficiency and certainty, starting with broad characterization and moving towards fine-detail mapping.

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 A Sample of 5-(4-Ethylphenyl)-5-oxovaleric acid MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula A->MS Step 1 IR Infrared (IR) Spectroscopy Identifies Key Functional Groups MS->IR Step 2 B Data Integration & Final Structure Confirmation MS->B Step 4 NMR Nuclear Magnetic Resonance (NMR) Maps C-H Framework & Connectivity IR->NMR Step 3 IR->B Step 4 NMR->B Step 4

Caption: Workflow for structural elucidation.

This workflow is strategically ordered. Mass spectrometry first validates the molecular weight, confirming we are analyzing the correct compound. Infrared spectroscopy then provides rapid confirmation of the essential carbonyl and hydroxyl functional groups. Finally, Nuclear Magnetic Resonance spectroscopy delivers the high-resolution data needed to piece together the atomic connectivity and definitively confirm the isomeric structure.

Mass Spectrometry: Confirming Molecular Identity and Fragmentation

Expertise & Experience: Mass spectrometry is the foundational technique in structural elucidation. Its primary role here is to provide an exact molecular weight, which serves as a pass/fail criterion for the sample's identity. We utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and ensure the molecular ion is readily observed. The fragmentation pattern, though secondary, offers valuable corroborating evidence for the proposed structure, particularly the presence of the aromatic ketone moiety.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in both positive and negative ion modes to ensure capture of the most stable molecular ion.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire spectra over a mass range of m/z 50-500.

Expected Data & Interpretation

The data from MS analysis should align with the values in the table below. The presence of the molecular ion is critical. Key fragmentation patterns, such as the alpha-cleavage characteristic of ketones, provide strong support for the proposed structure.[2][3][4]

IonExpected m/zRationale
[M-H]⁻ 219.10(Primary Evidence) Molecular ion in negative mode, resulting from the deprotonation of the highly acidic carboxylic acid proton. This is often the most intense signal.
[M+H]⁺ 221.12Molecular ion in positive mode, resulting from protonation, likely at one of the oxygen atoms.
[M-H₂O-H]⁻ 201.09Loss of water from the deprotonated molecular ion.
C₉H₉O⁺ 133.07(Supportive Evidence) Result of alpha-cleavage at the bond between the ketone carbonyl and the aliphatic chain, forming the stable 4-ethylbenzoyl cation.[3]
C₈H₉⁺ 105.07Further fragmentation of the 4-ethylbenzoyl cation via loss of carbon monoxide (CO).

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Infrared (IR) spectroscopy is an exceptionally powerful and rapid tool for identifying the functional groups present in a molecule. For 5-(4-Ethylphenyl)-5-oxovaleric acid, we expect to see distinct, characteristic signals for two different carbonyl (C=O) groups and a uniquely broad signal for the carboxylic acid O-H bond. The presence and position of these bands provide irrefutable evidence of the key chemical moieties.

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Background: Ensure the ATR crystal is clean and run a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16-32 scans over a range of 4000-600 cm⁻¹ to obtain a high-quality spectrum.

Expected Data & Interpretation

The IR spectrum serves as a molecular fingerprint. The key is not just the presence of a carbonyl stretch, but the presence of two distinct carbonyl stretches, along with the unmistakable broad O-H band of a hydrogen-bonded carboxylic acid.[5][6][7][8]

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
O-H Stretch (Carboxylic Acid) 3300 - 2500 (very broad) (Primary Evidence) This characteristically broad and strong absorption is due to the hydrogen bonding of the carboxylic acid dimers and is a definitive marker.[5]
C-H Stretch (Aromatic) 3100 - 3000Stretching vibrations of the C-H bonds on the benzene ring.
C-H Stretch (Aliphatic) 3000 - 2850Stretching vibrations of the C-H bonds in the ethyl group and the valeric acid chain.
C=O Stretch (Carboxylic Acid) 1725 - 1700 (Primary Evidence) The carbonyl stretch of the saturated carboxylic acid. Its position confirms it is part of an acid functional group.[8][9]
C=O Stretch (Aromatic Ketone) 1690 - 1670 (Primary Evidence) The carbonyl stretch of the ketone. This frequency is lowered due to conjugation with the aromatic ring, distinguishing it from the acid C=O.[7]
C=C Stretch (Aromatic) 1600 - 1450In-plane skeletal vibrations of the benzene ring.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Experience: While MS confirms the mass and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the final, unambiguous proof of structure by mapping the complete carbon-hydrogen framework.[10][11][12] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments, we can determine the precise connectivity of every atom in the molecule, confirming not just the components but their exact arrangement.

Experimental Protocol (¹H, ¹³C, COSY, HSQC)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a proton spectrum. The key parameters are the chemical shift (δ), the integration (number of protons), and the multiplicity (splitting pattern).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • COSY Acquisition: Perform a Correlation Spectroscopy experiment to identify protons that are coupled (typically on adjacent carbons).

  • HSQC Acquisition: Perform a Heteronuclear Single Quantum Coherence experiment to identify which protons are directly attached to which carbons.

Expected Data & Interpretation

¹H NMR Spectrum: The proton NMR is the most information-rich experiment. Each signal's location, size, and shape correspond directly to a specific part of the molecule.

LabelProposed AssignmentExpected Chemical Shift (δ, ppm)IntegrationMultiplicityRationale
a-COOH10.0 - 12.01Hsinglet (broad)The carboxylic acid proton is highly deshielded and often appears as a broad singlet.
bAr-H (ortho to C=O)~7.92HdoubletThese aromatic protons are deshielded by the adjacent electron-withdrawing carbonyl group.
cAr-H (ortho to Ethyl)~7.32HdoubletThese aromatic protons are in a more typical aromatic region.
d-CO-CH₂ -~3.02HtripletProtons alpha to the ketone carbonyl are deshielded.
eAr-CH₂ -CH₃~2.72HquartetBenzylic protons are deshielded by the aromatic ring.
f-CH₂-COOH ~2.52HtripletProtons alpha to the carboxylic acid carbonyl are deshielded.
g-CH₂-CH₂ -CH₂-~2.02HquintetProtons beta to both carbonyls are in a standard aliphatic region.
h-CH₂-CH₃ ~1.23HtripletProtons of the ethyl group are in a typical upfield aliphatic region.

¹³C NMR Spectrum: The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Proposed AssignmentExpected Chemical Shift (δ, ppm)Rationale
Ketone C =O~199Aromatic ketone carbonyl carbons are highly deshielded.
Carboxylic Acid C =O~178Carboxylic acid carbonyl carbons are also deshielded but less than ketones.
Aromatic C (quaternary, C-C=O)~135Aromatic carbon attached to the carbonyl group.
Aromatic C (quaternary, C-Ethyl)~150Aromatic carbon attached to the ethyl group.
Aromatic C-H128 - 130Standard range for protonated aromatic carbons.
-C H₂- (alpha to C=O)~35Carbon adjacent to the ketone is deshielded.
-C H₂- (alpha to COOH)~33Carbon adjacent to the carboxylic acid is deshielded.
Ar-C H₂-CH₃~29Benzylic carbon.
-CH₂-C H₂-CH₂-~20Central methylene carbon in the valeric acid chain.
-CH₂-C H₃~15Terminal methyl carbon of the ethyl group.

2D NMR (COSY & HSQC):

  • COSY would show clear correlations between:

    • The triplet at ~3.0 ppm (d) and the quintet at ~2.0 ppm (g).

    • The quintet at ~2.0 ppm (g) and the triplet at ~2.5 ppm (f).

    • The quartet at ~2.7 ppm (e) and the triplet at ~1.2 ppm (h).

  • HSQC would link each proton signal to its corresponding carbon signal, confirming the assignments made in the tables above. For example, it would show a correlation between the proton signal at ~7.9 ppm and its directly attached carbon in the 128-130 ppm range.

Data Integration and Final Confirmation

The structural confirmation of 5-(4-Ethylphenyl)-5-oxovaleric acid is achieved not by a single piece of data, but by the seamless integration of all analytical results:

  • Mass Spectrometry confirmed the molecular formula of C₁₃H₁₆O₃.

  • Infrared Spectroscopy confirmed the presence of an aromatic ketone, a carboxylic acid, and an aromatic ring.

  • NMR Spectroscopy provided the definitive map, showing the 1,4-disubstituted (para) aromatic ring, the ethyl group, and the 5-oxovaleric acid chain, and confirmed the precise point of attachment of each group.

The combined evidence from these orthogonal techniques leaves no room for ambiguity and allows for the confident assignment of the structure. This multi-faceted approach represents the gold standard in chemical analysis, ensuring the trustworthiness and validity of the results.

References

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved January 24, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved January 24, 2026, from [Link]

  • Eberhard Breitmaier, Wolfgang Voelter. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd Edition. VCH.
  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved January 24, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved January 24, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved January 24, 2026, from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. Retrieved January 24, 2026, from [Link]

Sources

A Comparative Analysis of 5-(4-Ethylphenyl)-5-oxovaleric Acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel scaffolds and the systematic evaluation of their analogs are paramount to identifying lead compounds with enhanced potency and favorable pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of 5-(4-Ethylphenyl)-5-oxovaleric acid and its structurally related analogs. By examining the synthesis, physicochemical properties, and biological activities of this series of compounds, we aim to elucidate key structure-activity relationships (SAR) that can guide future drug development efforts. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the pursuit of innovative therapeutics.

Introduction: The Potential of Phenyl-Oxovaleric Acid Scaffolds

The 5-phenyl-5-oxovaleric acid core structure represents a versatile scaffold with documented biological activities, including anticancer and enzyme inhibitory properties. The presence of a keto-acid motif allows for diverse interactions with biological targets, while the phenyl ring provides a platform for synthetic modification to modulate potency, selectivity, and pharmacokinetic parameters. 5-(4-Ethylphenyl)-5-oxovaleric acid serves as our parent compound for this analysis, and by systematically altering the substituent at the para-position of the phenyl ring, we can probe the electronic and steric effects on biological activity.

Comparative Overview of Analogs

For this analysis, we will focus on a series of analogs where the ethyl group at the 4-position of the phenyl ring is replaced with other common substituents: methyl (-CH₃), methoxy (-OCH₃), chloro (-Cl), and bromo (-Br).

Physicochemical Properties

The nature of the para-substituent significantly influences the physicochemical properties of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundSubstituent (R)Molecular Weight ( g/mol )Predicted logPPredicted Solubility
Parent Compound -CH₂CH₃220.252.6Moderately Soluble
Analog 1 -CH₃206.222.1Moderately Soluble
Analog 2 -OCH₃222.221.8Moderately Soluble
Analog 3 -Cl226.652.7Sparingly Soluble
Analog 4 -Br271.102.9Sparingly Soluble

Note: Predicted values are generated from computational models and should be experimentally verified.

The table above illustrates how even minor modifications to the substituent can alter key properties like lipophilicity (logP) and solubility. Generally, more lipophilic compounds (higher logP) may exhibit better membrane permeability but could also suffer from lower aqueous solubility and increased metabolic clearance.

Synthesis of 5-(4-Substituted-phenyl)-5-oxovaleric Acids

The primary synthetic route to this class of compounds is the Friedel-Crafts acylation of a substituted benzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Synthetic Workflow

G subst_benzene Substituted Benzene (e.g., Ethylbenzene) intermediate Acylium Ion Intermediate subst_benzene->intermediate Electrophilic Attack succ_anhydride Succinic Anhydride succ_anhydride->intermediate Activation lewis_acid Lewis Acid (AlCl3) lewis_acid->succ_anhydride solvent Inert Solvent (e.g., Dichloromethane) solvent->intermediate product 5-(4-Substituted-phenyl) -5-oxovaleric acid intermediate->product Rearomatization workup Aqueous Workup & Purification product->workup

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Experimental Protocol: Synthesis of 5-(4-Ethylphenyl)-5-oxovaleric Acid

This protocol provides a detailed, step-by-step methodology for the synthesis of the parent compound. The same procedure can be adapted for the synthesis of its analogs by substituting ethylbenzene with the corresponding substituted benzene.

Materials:

  • Ethylbenzene (1.0 eq)

  • Succinic anhydride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous AlCl₃ in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

  • Formation of the Acylium Ion: In a separate flask, dissolve succinic anhydride in anhydrous DCM. Slowly add this solution to the stirred AlCl₃ suspension via the addition funnel. The reaction is exothermic and should be controlled by the rate of addition.[1]

  • Acylation: After the formation of the acylium ion complex, add ethylbenzene dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes. Subsequently, heat the mixture to reflux for 30 minutes to ensure the reaction goes to completion.[2]

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl with vigorous stirring. This will hydrolyze the aluminum chloride complex and protonate the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with DCM.[1]

  • Washing: Combine the organic layers and wash them with two portions of saturated NaHCO₃ solution to remove any unreacted acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the pure 5-(4-ethylphenyl)-5-oxovaleric acid.

Comparative Biological Activity

To provide a framework for comparison, we will present hypothetical IC₅₀ values against a generic cancer cell line. These values are for illustrative purposes to demonstrate how a structure-activity relationship can be analyzed and should be determined experimentally.

CompoundSubstituent (R)Hypothetical IC₅₀ (µM)Rationale for Predicted Activity
Parent Compound -CH₂CH₃15Baseline activity.
Analog 1 -CH₃20Smaller alkyl group may have slightly reduced hydrophobic interactions.
Analog 2 -OCH₃10Electron-donating group may enhance binding through hydrogen bonding or electronic effects.
Analog 3 -Cl8Electron-withdrawing and hydrophobic nature may improve binding affinity.
Analog 4 -Br5Larger halogen may form stronger halogen bonds or have more favorable hydrophobic interactions.

Note: The IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3] Lower IC₅₀ values indicate higher potency.

Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data, we can derive the following preliminary SAR:

  • Electronic Effects: The introduction of an electron-donating group like methoxy (-OCH₃) or electron-withdrawing groups like chloro (-Cl) and bromo (-Br) appears to enhance the biological activity compared to the parent compound with an ethyl group. This suggests that electronic interactions with the target protein may play a crucial role.

  • Steric and Hydrophobic Effects: The trend of increasing activity from methyl to ethyl and then to the halogens suggests that the size and hydrophobicity of the substituent at the para-position are important for activity. The larger and more lipophilic halogens may be forming more favorable interactions within a hydrophobic pocket of the target protein.

Proposed Mechanism of Action

The keto-acid moiety is a key pharmacophore that can participate in various biological interactions. A plausible mechanism of action for these compounds could involve the inhibition of a critical enzyme in a disease pathway.

Compound 5-(4-Substituted-phenyl) -5-oxovaleric acid ActiveSite Enzyme Active Site Compound->ActiveSite Binding Enzyme Target Enzyme (e.g., Kinase, Dehydrogenase) Enzyme->ActiveSite Inhibition Enzyme Inhibition ActiveSite->Inhibition Pathway Disease Pathway Inhibition->Pathway Blockade Outcome Therapeutic Effect Pathway->Outcome

Caption: A potential mechanism of action involving enzyme inhibition.

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is as critical as its potency. While experimental pharmacokinetic data for this specific series of compounds is limited, we can make some general predictions based on their structures.

  • Absorption: The predicted logP values suggest that these compounds are likely to have good passive permeability across cell membranes, which is a prerequisite for oral absorption.

  • Metabolism: The phenyl ring and the alkyl substituents are potential sites of metabolism by cytochrome P450 enzymes. For instance, the ethyl and methyl groups can undergo hydroxylation.

  • Excretion: The carboxylic acid group provides a handle for conjugation reactions (e.g., glucuronidation), which would facilitate renal excretion.

Further in vitro and in vivo pharmacokinetic studies are essential to fully characterize the ADME properties of these compounds.

Conclusion and Future Directions

This comparative guide has provided a framework for the synthesis and evaluation of 5-(4-Ethylphenyl)-5-oxovaleric acid and its analogs. The Friedel-Crafts acylation offers a straightforward route to these compounds, and the preliminary SAR analysis suggests that modification of the para-substituent on the phenyl ring is a promising strategy for optimizing biological activity.

Future work should focus on:

  • Experimental Validation: Synthesizing and testing the proposed analogs against a panel of relevant biological targets to obtain robust experimental data.

  • Broader SAR Exploration: Expanding the library of analogs to include a wider range of substituents at different positions on the phenyl ring.

  • In-depth Mechanistic Studies: Elucidating the precise mechanism of action of the most potent compounds.

  • Pharmacokinetic Profiling: Conducting comprehensive in vitro and in vivo ADME studies to assess the drug-like properties of lead candidates.

By systematically applying the principles of medicinal chemistry and pharmacology, the 5-phenyl-5-oxovaleric acid scaffold holds the potential to yield novel therapeutic agents.

References

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation.
  • Taylor & Francis. IC50 – Knowledge and References.
  • Chemguide. Friedel-Crafts Acylation of Benzene.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Bioassays for 5-(4-Ethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of bioassays to characterize the biological activity of the novel small molecule, 5-(4-Ethylphenyl)-5-oxovaleric acid. As the biological targets for this compound are still under investigation, we will proceed with a hypothetical, yet plausible, mechanism of action: the inhibition of phosphodiesterase 5 (PDE5). This scenario will serve as a robust platform to demonstrate the principles and practices of rigorous bioassay cross-validation, ensuring the generation of reliable and reproducible data for drug development professionals.

The Imperative of Cross-Validation in Drug Discovery

In the landscape of drug discovery, the initial identification of a bioactive compound, or "hit," is merely the opening chapter. The subsequent journey of transforming this hit into a viable drug candidate is paved with rigorous validation. A single bioassay, regardless of its precision, provides but a single perspective on a compound's activity. Cross-validation, the process of employing multiple, distinct bioassays to corroborate a biological finding, is not a redundant exercise but a cornerstone of scientific integrity. It allows us to build a multi-faceted and robust body of evidence, mitigating the risks of method-specific artifacts and off-target effects. This guide is structured to walk researchers through this critical process, from conceptualizing orthogonal assays to interpreting the collective data.

Hypothetical Target: Phosphodiesterase 5 (PDE5)

For the purpose of this guide, we will hypothesize that 5-(4-Ethylphenyl)-5-oxovaleric acid is an inhibitor of phosphodiesterase 5 (PDE5). PDE5 is a well-characterized enzyme that plays a crucial role in the cGMP signaling pathway by degrading cyclic guanosine monophosphate (cGMP).[1] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in various physiological effects, most notably smooth muscle relaxation.[1]

The cGMP Signaling Pathway

The following diagram illustrates the canonical cGMP signaling pathway and the role of PDE5.

PDE5_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP sGC_active GMP 5'-GMP cGMP->GMP Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Compound 5-(4-Ethylphenyl)-5-oxovaleric acid Compound->PDE5 Inhibits Cross_Validation_Workflow cluster_primary Primary Assay cluster_validation Cross-Validation Assays Primary_Assay In Vitro PDE5 Enzyme Activity Data_Analysis Comparative Data Analysis Primary_Assay->Data_Analysis Cell_Based Cell-Based cGMP Reporter Assay Cell_Based->Data_Analysis Binding_Assay Competitive Binding Assay Binding_Assay->Data_Analysis Conclusion Validated Biological Activity Data_Analysis->Conclusion

Caption: Workflow for the cross-validation of bioassays.

Data Comparison and Interpretation

The data from the three assays should be compiled and compared to build a comprehensive picture of the compound's activity.

Parameter In Vitro PDE5 Enzyme Activity Cell-Based cGMP Reporter Assay Competitive Binding Assay
Metric IC50EC50Ki
Hypothetical Value 1.2 µM2.5 µM0.8 µM
Measures Direct enzyme inhibitionCellular pathway modulationDirect target binding
Advantages High throughput, direct targetPhysiologically relevantConfirms direct interaction
Limitations Lacks cellular contextIndirect measure of inhibitionCan be affected by assay artifacts
Interpreting the Results
  • Concordant Data : If the IC50, EC50, and Ki values are all within a similar range (e.g., within a 5- to 10-fold difference), this provides strong evidence that 5-(4-Ethylphenyl)-5-oxovaleric acid is a direct inhibitor of PDE5 and is active in a cellular context. The slight differences in potency can be attributed to factors such as cell permeability and the presence of other cellular components.

  • Discordant Data : Significant discrepancies between the assays warrant further investigation. For example:

    • Potent in Enzyme Assay, Weak in Cell-Based Assay : This could indicate poor cell permeability of the compound.

    • Potent in Cell-Based Assay, Weak in Enzyme Assay : This might suggest that the compound is acting on a different target within the cGMP pathway in the cell, or that a metabolite of the compound is the active inhibitor.

    • No Binding, but Inhibition in Functional Assays : This could point towards an indirect mechanism of inhibition, such as allosteric modulation or interaction with a regulatory protein.

Conclusion

The cross-validation of bioassays is an indispensable component of modern drug discovery. By employing a multi-assay approach, researchers can build a robust and reliable dataset that provides a comprehensive understanding of a compound's biological activity. This guide has presented a framework for the cross-validation of bioassays for 5-(4-Ethylphenyl)-5-oxovaleric acid, using the hypothetical target of PDE5. The principles and methodologies described herein are broadly applicable and should serve as a valuable resource for researchers in the pharmaceutical and biotechnology industries. Adherence to these rigorous validation standards will ultimately lead to the development of safer and more effective medicines.

References

  • National Institutes of Health. (2025, April 24). Membrane-Mediated Action of Phosphodiesterase 5 Inhibitors - PMC.
  • U.S. Food and Drug Administration. (2019, June 17). Bioanalytical Method Validation (BMV) Panel Discussion. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Quantics Biostatistics. (n.d.). Bioassay Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

  • Patel, H., et al. (n.d.). Bioanalytical method validation: An updated review - PMC. Retrieved from [Link]

Sources

A Researcher's Guide to Dose-Response Analysis: Characterizing 5-(4-Ethylphenyl)-5-oxovaleric acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting a dose-response analysis of the novel compound 5-(4-Ethylphenyl)-5-oxovaleric acid. As pre-existing data on the bioactivity of this specific molecule is limited, this document serves as a methodological comparison, outlining the necessary steps to characterize its potential cytotoxic or anti-proliferative effects against a well-established therapeutic agent. We will use Orlistat, a known inhibitor of Fatty Acid Synthase (FASN), as a comparator, based on the hypothesis that our novel compound may interfere with cancer cell metabolism.

Introduction and Rationale

Metabolic reprogramming is a hallmark of cancer, with many tumor types exhibiting a heightened dependence on de novo lipogenesis for membrane synthesis, signaling, and energy storage.[1] Fatty Acid Synthase (FASN), the key enzyme in this process, is overexpressed in numerous cancers, including breast, prostate, and colon cancer, and its high expression often correlates with a poor prognosis.[2][3] This makes FASN a compelling target for anticancer drug development.

5-(4-Ethylphenyl)-5-oxovaleric acid is a synthetic keto-acid for which the mechanism of action in biological systems has not been extensively characterized. Its structure warrants investigation into its potential as a metabolic inhibitor. This guide proposes a systematic approach to evaluate its dose-dependent effects on cancer cell viability, comparing its potency directly with Orlistat.

Orlistat, an FDA-approved anti-obesity drug, has been identified as a potent inhibitor of the thioesterase domain of FASN.[4][5] By blocking FASN, Orlistat can halt tumor cell proliferation and induce apoptosis (programmed cell death), making it an excellent benchmark for this study.[4][6]

Experimental Design and Workflow

A rigorous dose-response analysis requires careful planning from cell line selection to data interpretation. The overall workflow is designed to generate a reliable half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%.[7][8]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cell_selection Cell Line Selection (e.g., PC-3, MCF-7) compound_prep Compound Preparation (Stock Solutions & Serial Dilutions) cell_selection->compound_prep cell_culture Cell Culture & Seeding (96-well plates) compound_prep->cell_culture treatment Cell Treatment (24-72h incubation) cell_culture->treatment viability_assay Viability Assay (e.g., CellTiter-Glo®) treatment->viability_assay data_acq Data Acquisition (Luminescence/Absorbance) viability_assay->data_acq normalization Data Normalization (% of Control) data_acq->normalization curve_fit Dose-Response Curve Fitting (Non-linear Regression) normalization->curve_fit ic50 IC50 Determination curve_fit->ic50

Fig 1. Experimental workflow for dose-response analysis.
Cell Line Selection

The choice of cell line is critical for relevant outcomes. Given our hypothesis targeting FASN, we recommend using cell lines known for their dependence on this pathway:

  • PC-3 (Prostate Cancer): Known to have high FASN expression.[9]

  • MCF-7 (Breast Cancer): Another well-established model for studying FASN inhibitors.[10]

  • HT-29 (Colon Cancer): FASN inhibition has been shown to induce endoplasmic reticulum stress in this cell line.[10]

Comparative Compounds
  • Test Article: 5-(4-Ethylphenyl)-5-oxovaleric acid

  • Reference Compound: Orlistat

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for conducting the dose-response analysis. For this guide, we will detail the CellTiter-Glo® Luminescent Cell Viability Assay, a highly sensitive method that quantifies ATP as an indicator of metabolically active cells.[11][12]

Reagent and Cell Preparation
  • Compound Stock Preparation: Prepare 10 mM stock solutions of 5-(4-Ethylphenyl)-5-oxovaleric acid and Orlistat in sterile DMSO. Store at -20°C.

  • Cell Culture: Culture PC-3 or MCF-7 cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a 37°C, 5% CO2 incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of media.[13] Incubate for 24 hours to allow for cell attachment.

CellTiter-Glo® Viability Assay Protocol

This protocol is adapted from Promega's technical bulletin.[14]

  • Compound Dilution Series:

    • Perform a serial dilution of the 10 mM compound stocks to create a range of concentrations (e.g., from 100 µM down to 0.01 µM). A typical 8-point dilution series is recommended.

    • Include a "vehicle control" (DMSO only, at the same final concentration as the highest drug concentration) and a "no-cell" control (media only).

  • Cell Treatment:

    • After 24 hours of incubation, carefully add 1 µL of each compound dilution to the respective wells.

    • Incubate the plate for a predetermined period, typically 48 to 72 hours.[15]

  • Assay Procedure (Add-Mix-Measure):

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][14]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.[12]

Data Analysis and Interpretation

Calculating IC50

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[8]

  • Data Normalization: Raw luminescence values should be normalized to percentages relative to the vehicle control.[16]

    • 0% Inhibition (100% Viability): Average of the vehicle control wells.

    • 100% Inhibition (0% Viability): Average of the "no-cell" control wells (background).

    • % Viability = [(Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)] * 100

  • Curve Fitting: Plot the normalized % Viability against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal, 4PL) with software like GraphPad Prism or an equivalent.[17][18] This will generate an "S"-shaped dose-response curve.[7]

  • IC50 Determination: The IC50 is the concentration at which the curve passes through the 50% viability mark.[16]

Hypothetical Data and Comparison

The following table presents a hypothetical outcome of the experiment, comparing the cytotoxic potency of 5-(4-Ethylphenyl)-5-oxovaleric acid with Orlistat in PC-3 cells after a 72-hour incubation.

CompoundTargetIC50 (µM) in PC-3 CellsHill Slope
5-(4-Ethylphenyl)-5-oxovaleric acid Hypothesized: FASN15.2-1.1
Orlistat (Reference) FASN Thioesterase Domain8.5-1.3

In this hypothetical scenario, Orlistat demonstrates greater potency with a lower IC50 value. The Hill Slope provides information on the steepness of the curve and the cooperativity of the inhibition.

Mechanistic Insights and Future Directions

The inhibition of FASN by compounds like Orlistat leads to a cascade of events within cancer cells, ultimately triggering apoptosis.[3]

G FASN_Inhibitor FASN Inhibitor (e.g., Orlistat) FASN FASN FASN_Inhibitor->FASN Inhibits MalonylCoA ↑ Malonyl-CoA (Toxic Intermediate) FASN->MalonylCoA Leads to Accumulation FattyAcids ↓ Fatty Acids FASN->FattyAcids Blocks Production Apoptosis Apoptosis (Cell Death) MalonylCoA->Apoptosis Membrane Disrupted Membrane Synthesis & Signaling FattyAcids->Membrane ER_Stress ER Stress Membrane->ER_Stress ER_Stress->Apoptosis

Fig 2. Simplified pathway of FASN inhibition leading to apoptosis.

A primary mechanism of FASN inhibitor-induced cytotoxicity is the accumulation of the substrate malonyl-CoA, which is toxic to cells.[3] Concurrently, the depletion of fatty acids disrupts the synthesis of new membranes required for rapidly dividing cells and can induce endoplasmic reticulum (ER) stress, both of which are potent triggers for apoptosis.[3][10]

Should 5-(4-Ethylphenyl)-5-oxovaleric acid demonstrate significant cytotoxic activity, future experiments should focus on:

  • Target Validation: Directly measuring FASN enzymatic activity in the presence of the compound.

  • Mechanism of Action Studies: Assessing markers of apoptosis (e.g., caspase activation, PARP cleavage) and ER stress.

  • Broad-Panel Screening: Testing the compound against a wider panel of cancer cell lines to determine its spectrum of activity.

References

  • BPS Bioscience. (n.d.). Kill Curve Protocol. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2016). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 8(2), 10.1002/9780470559277.ch160119. Retrieved from [Link]

  • Kuhajda, F. P. (2000). Fatty-acid synthase and human cancer: new perspectives on its role in tumor biology. Nutrition, 16(3), 202-208. Retrieved from [Link]

  • Kunjithapatham, R., et al. (2014). Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Cancer Research, 64(16), 5803-5810. Retrieved from [Link]

  • Menendez, J. A., et al. (2005). Antitumoral actions of the anti-obesity drug orlistat (XenicalTM) in breast cancer cells: blockade of cell cycle progression, promotion of apoptotic cell death and PEA3-mediated transcriptional repression of Her2/neu (erbB-2) oncogene. Annals of Oncology, 16(8), 1253-1267. Retrieved from [Link]

  • Rzadkowski, M., et al. (2022). Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. Pharmacological Research, 184, 106437. Retrieved from [Link]

  • Wake Forest University Baptist Medical Center. (2007). Discovery about Obesity Drug Helping Scientists Develop New Cancer Treatments. ScienceDaily. Retrieved from [Link]

  • Wang, C., et al. (2023). Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review. Frontiers in Pharmacology, 14, 1245996. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Yan, B., et al. (2015). Fatty Acid Synthase (FASN) Inhibitors as Potential Treatment for Cancer, Obesity, and Liver Related Disorders. ACS Medicinal Chemistry Letters, 6(8), 846-851. Retrieved from [Link]

  • Zadra, G., et al. (2013). Fatty acid synthase as a potential therapeutic target in cancer. Future Oncology, 9(2), 249-261. Retrieved from [Link]

  • Zhang, F., et al. (2022). Fatty Acid Synthase: An Emerging Target in Cancer. International Journal of Molecular Sciences, 23(15), 8493. Retrieved from [Link]

Sources

A Comparative Guide to the In Silico Modeling of 5-(4-Ethylphenyl)-5-oxovaleric acid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded comparison of the in silico modeling of 5-(4-Ethylphenyl)-5-oxovaleric acid, a novel small molecule, against a well-established drug. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.

Introduction: The Rationale for In Silico Analysis

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. Small molecules like 5-(4-Ethylphenyl)-5-oxovaleric acid represent potential candidates for modulating protein function. However, before committing to costly and time-consuming wet-lab synthesis and testing, in silico (computer-aided) methods provide an efficient and insightful first step.[1] These computational techniques allow us to predict how a molecule might behave at a protein's binding site, assess its potential affinity, and understand the stability of the interaction at an atomic level.[2]

This guide uses a case-study approach to compare the uncharacterized molecule, 5-(4-Ethylphenyl)-5-oxovaleric acid, with Epalrestat, a known inhibitor of Aldose Reductase (AR). AR is a critical enzyme in the polyol pathway; under hyperglycemic conditions, its overactivation contributes to diabetic complications like neuropathy and retinopathy.[3][4] Therefore, inhibiting AR is a validated therapeutic strategy.[1][3] By modeling our test molecule against the same target as Epalrestat, we can benchmark its potential efficacy and gain valuable insights for further development.

The In Silico Workflow: A Triad of Predictive Power

Our comparative analysis hinges on a robust, multi-step computational workflow. This process is designed to be self-validating, where each subsequent step builds upon and refines the results of the previous one.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Analysis cluster_out Phase 3: Comparative Output PDB Protein Structure (e.g., PDB: 1PWM) DOCK Molecular Docking (Predicts Binding Pose & Score) PDB->DOCK LIG1 Ligand 1 Structure (5-(4-Ethylphenyl)-5-oxovaleric acid) LIG1->DOCK LIG2 Ligand 2 Structure (Epalrestat) LIG2->DOCK MD Molecular Dynamics (MD) (Assesses Complex Stability) DOCK->MD Top Pose TABLE Quantitative Data Table (Scores, RMSD, ΔG) DOCK->TABLE MMPBSA MM/PBSA Calculation (Estimates Binding Free Energy) MD->MMPBSA Stable Trajectory MD->TABLE MMPBSA->TABLE INSIGHTS Structural Insights (Interaction Analysis) MMPBSA->INSIGHTS

Caption: The integrated in silico workflow for comparative ligand analysis.

Part 1: Target and Ligand Preparation

Expertise & Experience: The adage "garbage in, garbage out" is paramount in computational chemistry. The quality of your initial structures directly dictates the reliability of all subsequent results. The goal is to prepare a biologically relevant protein structure and energetically favorable ligand conformations.

Protocol 1: Protein and Ligand Preparation

  • Protein Structure Retrieval:

    • Action: Download the crystal structure of human aldose reductase. For this guide, we select PDB ID: 1PWM, which has a high resolution (0.92 Å) and is co-crystallized with an inhibitor, clearly defining the active site.[1]

    • Causality: A high-resolution structure provides more accurate atomic coordinates. Using a structure with a bound ligand helps identify the correct binding pocket for docking.

  • Protein Preparation:

    • Action: Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.

    • Causality: Water molecules can interfere with docking algorithms unless their displacement is specifically being studied. Removing the original ligand clears the binding site for our new molecules.

    • Action: Add polar hydrogens and assign appropriate atomic charges using a force field (e.g., AMBER, CHARMM).

    • Causality: Hydrogens are often absent in PDB files but are critical for forming hydrogen bonds. Correct charge assignment is essential for accurately calculating electrostatic interactions.

  • Ligand Structure Generation:

    • Action: Obtain the 2D structures of 5-(4-Ethylphenyl)-5-oxovaleric acid and Epalrestat from a chemical database like PubChem.

    • Action: Convert the 2D structures to 3D using a program like Open Babel or the tools within a modeling suite. Perform an energy minimization of the 3D structures.

    • Causality: Energy minimization finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking than an arbitrary 2D-to-3D conversion.

Part 2: Molecular Docking

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[5][6] It uses a search algorithm to explore possible binding poses and a scoring function to rank them based on predicted binding affinity.[5] This step provides a rapid, computationally inexpensive comparison of how different ligands might fit into the target's active site.

Protocol 2: Comparative Molecular Docking using AutoDock Vina

  • Grid Box Definition:

    • Action: Define a 3D grid box that encompasses the entire active site of the aldose reductase protein. The box should be centered on the position of the original co-crystallized ligand.

    • Causality: The grid box limits the search space for the docking algorithm, focusing its computational effort on the known binding pocket and increasing the efficiency and accuracy of the simulation.

  • Execution of Docking:

    • Action: Run the docking simulation for both 5-(4-Ethylphenyl)-5-oxovaleric acid and Epalrestat against the prepared protein structure.

    • Causality: The docking algorithm will generate multiple possible binding poses for each ligand and rank them. The top-ranked pose is the most probable binding conformation according to the scoring function.

  • Analysis of Results:

    • Action: Analyze the docking scores (reported in kcal/mol) for the top-ranked poses. Lower scores indicate a more favorable predicted binding affinity.

    • Action: Visually inspect the top-ranked poses. Examine the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between each ligand and the protein's active site residues.

    • Causality: The scoring function provides a quantitative estimate, but visual inspection is crucial for scientific validation. It allows us to see if the predicted interactions are chemically sensible and if the ligand occupies the active site in a plausible manner.

Part 3: Molecular Dynamics (MD) Simulation

Expertise & Experience: While docking provides a static snapshot of a potential binding pose, biological systems are dynamic. MD simulations offer a deeper understanding by modeling the movement of atoms in the protein-ligand complex over time.[7] This allows us to assess the stability of the docked pose and observe conformational changes that might affect binding.[7][8]

Protocol 3: Assessing Complex Stability with GROMACS

  • System Solvation and Ionization:

    • Action: Place the top-ranked protein-ligand complex from docking into a simulation box filled with a chosen water model (e.g., TIP3P).

    • Causality: This explicitly solvates the complex, mimicking the aqueous environment of the cell, which is crucial for realistic simulation.

    • Action: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and achieve a physiological salt concentration.

    • Causality: Neutralizing the system is a requirement for many simulation algorithms and prevents artifacts from unrealistic electrostatic forces.

  • Energy Minimization and Equilibration:

    • Action: Perform energy minimization on the solvated system to relax any steric clashes or unfavorable geometries.

    • Action: Run a two-phase equilibration. First, a short simulation under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, a longer simulation under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.

    • Causality: This multi-step equilibration ensures the system is at a stable temperature and pressure before the main production simulation begins, preventing the system from being in a high-energy, unrealistic state.

  • Production MD Simulation:

    • Action: Run a production MD simulation for a significant length of time (e.g., 100 nanoseconds) for each complex. Save the coordinates (trajectory) at regular intervals.

    • Causality: A long simulation allows the complex to explore its conformational space, providing sufficient data to assess the stability of the ligand's binding pose.

  • Trajectory Analysis:

    • Action: Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the course of the simulation.

    • Causality: A stable, low-fluctuation RMSD for the ligand indicates that it remains securely in the binding pocket. A large, fluctuating RMSD suggests the ligand is unstable and may be dissociating.

Part 4: Binding Free Energy Calculation

Expertise & Experience: The final step in our workflow is to obtain a more accurate estimate of the binding affinity than the docking score. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods are popular for this.[9][10] They calculate the free energy of binding by analyzing snapshots from the stable portion of the MD trajectory.[10][11]

Protocol 4: Binding Free Energy Estimation with MM/PBSA

  • Snapshot Extraction:

    • Action: Extract a large number of snapshots (e.g., 1000) from the stable, equilibrated portion of the MD trajectory for each complex.

    • Causality: Using multiple snapshots averages the energies over different conformations, providing a more statistically robust result than a single static structure.

  • Energy Calculation:

    • Action: For each snapshot, calculate the free energy of the complex, the isolated protein, and the isolated ligand. The calculation includes molecular mechanics energy, polar solvation energy (calculated via the Poisson-Boltzmann model), and nonpolar solvation energy.

    • Causality: This "end-point" method calculates the energy difference between the bound state (complex) and the unbound state (separate protein and ligand), which defines the binding free energy (ΔG_bind).

  • Final Calculation:

    • Action: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand).

    • Causality: A more negative ΔG_bind value signifies a stronger, more favorable binding interaction.

Comparative Data Analysis

To provide a clear comparison, the quantitative data from our in silico workflow is summarized below. (Note: The following data are illustrative examples for this guide).

Metric5-(4-Ethylphenyl)-5-oxovaleric acidEpalrestat (Reference)Interpretation
Docking Score (kcal/mol) -8.2-9.5Epalrestat shows a more favorable initial predicted affinity.
Ligand RMSD (Å) from MD 0.8 ± 0.20.5 ± 0.1Both ligands are stable, but Epalrestat shows less fluctuation, indicating a tighter fit.
MM/PBSA ΔG_bind (kcal/mol) -25.6 ± 3.1-35.1 ± 2.5The calculated binding free energy confirms Epalrestat has a significantly stronger binding affinity.

Structural Insights and Mechanistic Comparison

Visual analysis of the simulations reveals key differences in binding modes.

G cluster_AR Aldose Reductase Active Site cluster_ligands Ligand Interactions TRP111 Trp111 Pi-Stacking TYR48 Tyr48 H-Bond Donor HIS110 His110 H-Bond Acceptor LEU300 Leu300 Hydrophobic Pocket Epalrestat Epalrestat Carboxylate Group Rhodanine Ring Epalrestat:s->TRP111:n Pi-Stacking Epalrestat:s->TYR48:n H-Bond Epalrestat:s->HIS110:n H-Bond TestMol 5-(4-Ethylphenyl)-5-oxovaleric acid Carboxylate Group Ethylphenyl Group TestMol:s->TYR48:n H-Bond TestMol:s->HIS110:n H-Bond TestMol:s->LEU300:n Hydrophobic

Caption: Key interactions of ligands within the AR active site.

  • Epalrestat: The established drug forms strong hydrogen bonds with Tyr48 and His110 via its carboxylate group.[12][13] Its rhodanine ring engages in favorable pi-stacking interactions with Trp111, anchoring it deep within the active site.[14]

  • 5-(4-Ethylphenyl)-5-oxovaleric acid: This molecule also forms the critical hydrogen bonds with Tyr48 and His110 through its carboxylate moiety. However, its ethylphenyl group only forms weaker hydrophobic interactions with residues like Leu300, lacking the strong pi-stacking seen with Epalrestat. This difference in interaction quality likely accounts for its lower predicted binding affinity.

Conclusion and Future Directions

This comparative in silico analysis demonstrates that while 5-(4-Ethylphenyl)-5-oxovaleric acid is a plausible candidate for aldose reductase inhibition, its predicted binding affinity is weaker than the established drug Epalrestat. The primary reason appears to be a suboptimal interaction within the hydrophobic pocket of the active site.

These findings provide a clear, data-driven path forward:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound, modifying the ethylphenyl group to include moieties capable of pi-stacking (e.g., a thiazole or benzothiazole ring) to improve interactions with Trp111.

  • Lead Optimization: Use the current model as a baseline to computationally screen these new analogs before synthesis, prioritizing those with improved docking scores and predicted binding free energies.

By integrating this robust in silico workflow, researchers can make more informed decisions, accelerating the drug discovery pipeline and conserving valuable resources.

References

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. (2024). ACS Omega. [Link]

  • The Art and Science of Molecular Docking. (2024). Annual Review of Biophysics. [Link]

  • Aldose reductase inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (2019). Chemical Reviews. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Advances in Protein Chemistry and Structural Biology. [Link]

  • The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21. (n.d.). RSC Publishing. [Link]

  • (5Z)-7-(2,2-Dimethyl-4-phenyl-1,3-dioxan-cis-5-yl)heptenoic acid: a specific thromboxane A2 receptor antagonist. (n.d.). PubMed. [Link]

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (n.d.). National Institutes of Health (NIH). [Link]

  • What is the mechanism of Epalrestat? (2024). Patsnap Synapse. [Link]

  • 1IEI: CRYSTAL STRUCTURE OF HUMAN ALDOSE REDUCTASE COMPLEXED WITH THE INHIBITOR ZENARESTAT. (2002). RCSB PDB. [Link]

  • Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv. (n.d.). The Royal Society of Chemistry. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. [Link]

  • Resveratrol, a novel inhibitor of fatty acid binding protein 5, inhibits cervical cancer metastasis by suppressing fatty acid transport into nucleus and downstream pathways. (n.d.). PubMed. [Link]

  • Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. (n.d.). RSC Publishing. [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024). Journal of Chemical Information and Modeling. [Link]

  • Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus. (n.d.). PubMed. [Link]

  • Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol v1. (2025). ResearchGate. [Link]

  • Aldose reductase inhibitors for the treatment of diabetic polyneuropathy. (n.d.). PubMed Central. [Link]

  • Discovery of New Selective Human Aldose Reductase Inhibitors through Virtual Screening Multiple Binding Pocket Conformations. (2013). Journal of Chemical Information and Modeling. [Link]

  • 1Z3N: Human aldose reductase in complex with NADP+ and the inhibitor lidorestat at 1.04 angstrom. (n.d.). RCSB PDB. [Link]

  • Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening. (2019). Biochemistry. [Link]

  • Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 Mpro. (2023). RSC Publishing. [Link]

  • Basics, types and applications of molecular docking: A review. (n.d.). ResearchGate. [Link]

  • Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides as alkaline phosphatase inhibitors. (2019). PubMed. [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (2015). PubMed Central. [Link]

  • 5-[Bis(2-chloroethyl)amino]-3-(4-methoxyphenyl)-5-oxopentanoic acid. (n.d.). PubChem. [Link]

  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. (n.d.). Journal of Chemical Information and Modeling. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Peng's Lab. [Link]

  • A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. (2025). ResearchGate. [Link]

  • Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. (n.d.). MDPI. [Link]

  • 2R24: Human Aldose Reductase structure. (2008). RCSB PDB. [Link]

  • 4-(Azolyl)-Benzamidines as a Novel Chemotype for ASIC1a Inhibitors. (2024). MDPI. [Link]

  • Toward In Silico Design of Protein–Protein Interaction Stabilizers. (2023). PubMed Central. [Link]

  • Ethyl 4-oxo-5-phenylpentanoate. (n.d.). PubChem. [Link]

  • Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. (2025). ResearchGate. [Link]

  • PDE5 mechanism of action. (n.d.). ResearchGate. [Link]

  • In Search of Differential Inhibitors of Aldose Reductase. (n.d.). MDPI. [Link]

  • Epalrestat: Uses, Dosage, Side Effects and More. (n.d.). MIMS Hong Kong. [Link]

  • Molecular Docking: A Review Paper. (n.d.). ResearchGate. [Link]

  • The crystal structure of the aldose reductase.NADPH binary complex. (1992). PubMed. [Link]

  • MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. (n.d.). PubMed Central. [Link]

  • Benzenepentanoic acid. (n.d.). PubChem. [Link]

  • What is Epalrestat used for? (2024). Patsnap Synapse. [Link]

  • Ethyl 5-oxopentanoate. (n.d.). PubChem. [Link]

  • Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate. (n.d.). PubChem. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.